2-Ethynyl-3-iodopyridine
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H4IN |
|---|---|
Molecular Weight |
229.02 g/mol |
IUPAC Name |
2-ethynyl-3-iodopyridine |
InChI |
InChI=1S/C7H4IN/c1-2-7-6(8)4-3-5-9-7/h1,3-5H |
InChI Key |
HGRLZUZGSQIRGZ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C=CC=N1)I |
Origin of Product |
United States |
Foundational & Exploratory
Physical and chemical properties of 2-Ethynyl-3-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethynyl-3-iodopyridine is a halogenated pyridine derivative incorporating a reactive ethynyl group. This unique combination of functionalities makes it a valuable building block in organic synthesis, particularly for the construction of complex heterocyclic scaffolds. The pyridine ring is a common motif in pharmaceuticals, and the presence of both an iodo and an ethynyl group at adjacent positions offers versatile handles for a variety of chemical transformations, including cross-coupling reactions. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, its synthesis, and potential applications in medicinal chemistry, with a focus on data relevant to researchers in drug discovery and development.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and use in chemical reactions.
| Property | Value | Source |
| Molecular Formula | C₇H₄IN | [1][2] |
| Molecular Weight | 229.02 g/mol | [1][2] |
| IUPAC Name | This compound | [1][2] |
| Canonical SMILES | C#CC1=C(C=CC=N1)I | [1][2] |
| InChI Key | HGRLZUZGSQIRGZ-UHFFFAOYSA-N | [1][2] |
| Monoisotopic Mass | 228.93885 g/mol | [1][2] |
| XLogP3 | 1.8 | [1][2] |
| Heavy Atom Count | 9 | [1][2] |
| Hydrogen Bond Acceptor Count | 1 | [1][2] |
Synthesis
The primary synthetic route to this compound is anticipated to be a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes).
A plausible synthetic pathway would involve the coupling of a suitable 3-iodopyridine precursor, such as 2-chloro-3-iodopyridine, with a protected or unprotected acetylene source.
Experimental Workflow: Proposed Sonogashira Coupling
Caption: Proposed synthesis of this compound via Sonogashira coupling.
Detailed Methodologies
General Sonogashira Coupling Protocol: A mixture of the halopyridine (1 equivalent), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02-0.05 equivalents), and a copper(I) co-catalyst like CuI (0.05-0.1 equivalents) is placed in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen).[3] A suitable solvent, typically an amine base like triethylamine which also acts as the solvent, or a mixture of solvents like THF and an amine, is added.[3] The terminal alkyne (1.1-1.5 equivalents) is then introduced, and the reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates.[4] The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is worked up by filtering off the catalyst, followed by extraction and purification, usually by column chromatography on silica gel.
Reactivity and Potential Transformations
The bifunctional nature of this compound makes it a versatile intermediate for further chemical modifications. The ethynyl group can participate in various reactions, including:
-
Click Chemistry: The terminal alkyne can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles.
-
Further Sonogashira Couplings: The terminal alkyne can be coupled with other aryl or vinyl halides.
-
Hydration: The alkyne can be hydrated to form a methyl ketone.
-
Reduction: The triple bond can be selectively reduced to a double or single bond.
The iodo group is an excellent leaving group for various cross-coupling reactions, such as:
-
Suzuki Coupling: To form a C-C bond with a boronic acid.
-
Heck Coupling: To form a C-C bond with an alkene.
-
Buchwald-Hartwig Amination: To form a C-N bond.
-
Stille Coupling: To form a C-C bond with an organotin compound.
The relative reactivity of the iodo and ethynyl groups can potentially be controlled by the choice of reaction conditions, allowing for selective functionalization at either position.
Spectroscopic Properties (Predicted)
While experimental spectroscopic data for this compound is not available in the searched literature, the expected spectral features can be predicted based on the analysis of similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton of the terminal alkyne (≡C-H) is expected to appear as a singlet in the range of δ 3.0-3.5 ppm.[2] The protons on the pyridine ring will show characteristic coupling patterns and chemical shifts depending on their position relative to the nitrogen and the substituents.
-
¹³C NMR: The sp-hybridized carbons of the alkyne would appear in the range of δ 70-90 ppm. The carbon atom of the pyridine ring attached to the iodine atom would be significantly shifted downfield.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the following functional groups:
-
≡C-H stretch: A sharp band around 3300 cm⁻¹.
-
C≡C stretch: A weaker band in the region of 2100-2260 cm⁻¹.[5]
-
C=N and C=C stretches (pyridine ring): Bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) at m/z = 229. The presence of iodine (¹²⁷I) would lead to a characteristic isotopic pattern. Fragmentation patterns would likely involve the loss of the ethynyl group and cleavage of the pyridine ring.
Potential Applications in Drug Development
Pyridine and its derivatives are prevalent scaffolds in many approved drugs and are actively explored in drug discovery programs for a wide range of therapeutic areas, including oncology.[6][7][8] The incorporation of an ethynyl group can provide a rigid linker and can also interact with biological targets through hydrogen bonding or by acting as a reactive handle for covalent modification.
While no specific biological activity has been reported for this compound itself, its structural motifs are found in compounds with known anticancer activity. For instance, various pyridine derivatives have been investigated as kinase inhibitors, targeting enzymes that are often dysregulated in cancer.[9][10][11] The ethynylphenyl group is a common feature in many kinase inhibitors.
Logical Relationship: Potential as a Kinase Inhibitor Precursor
Caption: Synthetic utility towards potential kinase inhibitors.
The versatile reactivity of this compound allows for its elaboration into more complex molecules that could be screened for various biological activities, including as inhibitors of protein kinases, which are important targets in cancer therapy.
Conclusion
This compound is a promising, yet underexplored, building block for organic synthesis and medicinal chemistry. Its combination of a pyridine core with two distinct and reactive functional groups provides a platform for the rapid generation of diverse molecular architectures. While detailed experimental data on its synthesis, spectroscopy, and biological activity are currently limited in the public domain, its structural features suggest significant potential for applications in the development of novel therapeutics, particularly in the field of oncology. Further research into this compound is warranted to fully elucidate its chemical and biological properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy this compound [smolecule.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. rsc.org [rsc.org]
- 6. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 7. ijsat.org [ijsat.org]
- 8. Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PMC [pmc.ncbi.nlm.nih.gov]
CAS number 935284-91-2 properties and structure
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An In-depth Technical Guide to 2-Ethynyl-3-iodopyridine: Synthesis, Properties, and Potential Applications
Introduction
2-Ethynyl-3-iodopyridine is a halogenated pyridine derivative featuring both an ethynyl and an iodo substituent. This unique combination of functional groups makes it a valuable and versatile building block in synthetic organic chemistry, particularly in the construction of complex heterocyclic scaffolds for medicinal chemistry and materials science. The ethynyl group serves as a reactive handle for various coupling reactions, most notably the Sonogashira coupling, click chemistry, and cyclization reactions. Simultaneously, the iodine atom provides a site for further functionalization through cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations. This guide provides a comprehensive overview of the synthesis, known properties, and experimental protocols related to this compound, aimed at researchers and professionals in drug development and chemical synthesis.
Discovery and History
The specific discovery and initial synthesis of this compound are not prominently documented in seminal, standalone publications. Instead, its appearance in the scientific literature is primarily as a key intermediate in multi-step syntheses of more complex molecules. Its development is intrinsically linked to the advancement of palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, which became a cornerstone of organic synthesis in the late 20th century. The strategic importance of the 2-ethynyl-3-halopyridine scaffold lies in its utility for constructing fused ring systems and for introducing rigid, linear alkyne linkers into molecular designs. Compounds of this class are frequently synthesized on an as-needed basis as precursors for specific therapeutic targets or functional materials.
Physicochemical and Spectroscopic Data
Quantitative data for this compound and its common precursors are summarized below. This information is essential for reaction monitoring, purification, and structural confirmation.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) |
| 2-Chloro-3-iodopyridine | C₅H₃ClIN | 239.44 | Solid | 90-95 |
| Trimethylsilylacetylene | C₅H₁₀Si | 98.22 | Liquid | - |
| This compound | C₇H₄IN | 229.02 | (Not Reported) | (Not Reported) |
Table 2: Spectroscopic Data for Related Structures
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 2-Amino-5-bromo-3-iodopyridine[1] | 8.05 (s, 1H), 7.95 (s, 1H), 5.03 (s, 2H) | 156.75, 148.72, 148.57, 107.58, 77.93 |
| This compound (Predicted) | ~8.4 (dd), ~8.0 (dd), ~7.1 (dd), ~3.5 (s) | (Values not available) |
Experimental Protocols
The synthesis of this compound is most effectively achieved via a two-step process involving a Sonogashira coupling of a dihalogenated pyridine precursor with a protected acetylene, followed by deprotection.
Step 1: Synthesis of 2-((Trimethylsilyl)ethynyl)-3-iodopyridine
This procedure details the Sonogashira cross-coupling reaction between 2-chloro-3-iodopyridine and trimethylsilylacetylene (TMSA). The reaction selectively occurs at the more reactive iodine-bearing carbon.
Reagents and Materials:
-
2-Chloro-3-iodopyridine
-
Trimethylsilylacetylene (TMSA)
-
Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Nitrogen or Argon gas supply
-
Standard Schlenk line glassware
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-chloro-3-iodopyridine (1.0 eq).
-
Add PdCl₂(PPh₃)₂ (0.03 eq) and CuI (0.05 eq).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous THF (5 mL per 1 mmol of substrate) and anhydrous triethylamine (2.0 eq) via syringe.
-
To the stirring suspension, add trimethylsilylacetylene (1.2 eq) dropwise via syringe.
-
Heat the reaction mixture to 50-60 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 2-((trimethylsilyl)ethynyl)-3-iodopyridine.
Step 2: Deprotection to Yield this compound
This step involves the removal of the trimethylsilyl (TMS) protecting group to reveal the terminal alkyne.
Reagents and Materials:
-
2-((Trimethylsilyl)ethynyl)-3-iodopyridine
-
Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Deionized water
-
Dichloromethane (CH₂Cl₂)
-
Brine solution
Procedure (using K₂CO₃):
-
Dissolve the silylated intermediate (1.0 eq) in methanol (10 mL per 1 mmol).
-
Add potassium carbonate (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 1-3 hours, monitoring by TLC until the starting material is fully consumed.
-
Remove the methanol under reduced pressure.
-
Add deionized water to the residue and extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the solution and concentrate the filtrate in vacuo to yield the final product, this compound.
Visualized Workflows and Relationships
Synthetic Workflow Diagram
The following diagram illustrates the two-step synthesis of this compound.
Caption: Synthetic pathway for this compound.
Role as a Versatile Chemical Intermediate
This compound is not typically an end-product but rather a key intermediate. Its utility comes from the orthogonal reactivity of its two functional groups.
Caption: Reactivity and utility of this compound.
Application in Drug Discovery
Pyridine derivatives are a cornerstone of modern medicinal chemistry, appearing in a vast number of FDA-approved drugs. They are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, antiproliferative, and antimalarial effects.[2][3][4] The this compound scaffold provides a rigid framework to which various pharmacophores can be attached, allowing for systematic exploration of structure-activity relationships (SAR).
The general workflow for discovering novel therapeutics from such scaffolds is visualized below.
Caption: Drug discovery workflow using a pyridine scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
2-Ethynyl-3-iodopyridine molecular weight and formula
This technical guide provides essential physicochemical data for 2-Ethynyl-3-iodopyridine, a heterocyclic compound of interest in synthetic chemistry and drug discovery. The information is intended for researchers, scientists, and professionals in drug development.
Physicochemical Properties
The fundamental molecular and physical properties of this compound are summarized in the table below. These properties are crucial for reaction planning, analytical characterization, and computational modeling.
| Property | Value |
| Molecular Formula | C7H4IN |
| Molecular Weight | 229.02 g/mol [1] |
| IUPAC Name | This compound[1] |
| Exact Mass | 228.93885 g/mol [1] |
| Monoisotopic Mass | 228.93885 g/mol [1] |
| Canonical SMILES | C#CC1=C(C=CC=N1)I[1] |
| InChI | InChI=1S/C7H4IN/c1-2-7-6(8)4-3-5-9-7/h1,3-5H[1] |
| InChI Key | HGRLZUZGSQIRGZ-UHFFFAOYSA-N[1] |
Experimental Protocols
Logical Relationship: Structure and Identification
The structural identifiers for this compound provide a logical framework for its unambiguous identification and use in chemical databases and software. The relationship between these identifiers is hierarchical, moving from the two-dimensional representation (SMILES) to a more comprehensive, layered description of its chemical structure (InChI).
Caption: Logical flow from chemical name to structural identifiers and calculated properties.
References
An In-depth Technical Guide on the Stability and Storage of 2-Ethynyl-3-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Ethynyl-3-iodopyridine, a key building block in pharmaceutical and materials science research. Due to its reactive functional groups—the ethynyl and iodo moieties—proper handling and storage are critical to ensure its integrity and experimental reproducibility.
Chemical Properties and Intrinsic Stability
This compound (C₇H₄IN) is a solid crystalline compound with a molecular weight of 229.02 g/mol .[1] The molecule's stability is largely influenced by the electron-withdrawing nature of the pyridine ring and the iodo substituent, which can affect the reactivity of the ethynyl group. While specific quantitative stability data under various conditions is not extensively published, understanding the inherent reactivity of its components is key.
Potential Degradation Pathways:
-
Oxidation: The ethynyl group can be susceptible to oxidation, especially in the presence of air and light.
-
Polymerization: Acetylenic compounds, including 2-ethynylpyridines, can undergo polymerization, which may be catalyzed by heat, light, or impurities. A related compound, 2-ethynylpyridine, has been noted to potentially darken upon storage, though this may not necessarily indicate a loss of purity.
-
Reaction with Nucleophiles: The iodo group can be displaced by strong nucleophiles, a common reaction for halopyridines.[2]
-
Hygroscopicity: Some safety data sheets for related compounds suggest a hygroscopic nature, meaning the compound can absorb moisture from the air, which could potentially lead to degradation.[3]
Recommended Storage and Handling Conditions
To mitigate potential degradation and ensure the long-term stability of this compound, the following storage and handling protocols are recommended based on data from suppliers and safety sheets of analogous compounds.
Quantitative Storage Recommendations
| Parameter | Recommended Condition | Rationale | Source |
| Temperature | 2-8°C | Refrigeration minimizes the rate of potential decomposition reactions, including polymerization. | [4] |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | Prevents oxidation of the ethynyl group and reaction with atmospheric moisture. | [3][5] |
| Light | Store in a dark place | Protects against light-induced degradation or polymerization. | [5] |
| Moisture | Tightly closed container in a dry location | Prevents hydrolysis and degradation due to the compound's potential hygroscopic nature. | [3][6] |
General Handling Precautions
-
Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any dust or vapors.[3][7]
-
Use appropriate personal protective equipment (PPE), including gloves, safety glasses with side shields, and a lab coat.[3][6]
-
Avoid generating dust when handling the solid material.[3]
-
Ensure that eyewash stations and safety showers are readily accessible.[8]
Experimental Protocols for Stability Assessment
Purity Assessment by Chromatography
-
Methodology: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to determine the purity of this compound.
-
Prepare a standard solution of the compound at a known concentration in a suitable solvent (e.g., acetonitrile or methanol).
-
Develop a chromatographic method (e.g., reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile/water gradient) that provides a sharp, well-resolved peak for the parent compound.
-
Inject the sample and integrate the peak area of the main component and any impurity peaks.
-
Purity can be calculated as the percentage of the main peak area relative to the total peak area.
-
-
Stability Study: To assess stability, store aliquots of the compound under different conditions (e.g., refrigerated, room temperature, exposed to light) and analyze them at regular intervals (e.g., 1, 3, 6 months). A decrease in the main peak area and the appearance of new peaks would indicate degradation.
Structural Confirmation by Spectroscopy
-
Methodology: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-Transform Infrared Spectroscopy (FTIR) can be used to confirm the chemical structure of the compound and identify potential degradation products.
-
Acquire baseline spectra of a pure, freshly opened sample.
-
For stability-tested samples, acquire new spectra.
-
Compare the spectra to the baseline. Changes in chemical shifts, the appearance of new signals, or the disappearance of characteristic peaks (e.g., the acetylenic C-H stretch in FTIR) can indicate structural changes and degradation.
-
Visualizations
Recommended Storage and Handling Workflow
References
- 1. Buy this compound [smolecule.com]
- 2. Selective Halogenation of Pyridines Using Designed Phosphine Reagents [figshare.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 142503-05-7|2-Ethynylpyridin-3-ol|BLD Pharm [bldpharm.com]
- 5. 2-Amino-3-iodopyridine 104830-06-0 | TCI AMERICA [tcichemicals.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Technical Guide: 2-Ethynyl-3-iodopyridine - Purity and Quality Specifications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity and quality specifications for 2-Ethynyl-3-iodopyridine, a key building block in pharmaceutical synthesis. The information presented herein is compiled from established principles of organic chemistry, regulatory guidelines for pharmaceutical intermediates, and analytical data for structurally related compounds.
Compound Profile
| Parameter | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₄IN |
| Molecular Weight | 229.02 g/mol |
| CAS Number | Not available |
| Appearance | Off-white to yellow or brown solid/powder |
| Solubility | Soluble in common organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate (EtOAc) |
Quality Specifications
The quality of this compound as a pharmaceutical intermediate is critical to ensure the safety, efficacy, and consistency of the final active pharmaceutical ingredient (API). The following table outlines the recommended purity and quality specifications, based on typical requirements for such compounds and in alignment with ICH guidelines.[1][2][3][4][5][6][7][8][9][10][11][12][13]
| Parameter | Specification | Test Method |
| Assay (Purity) | ≥ 98.0% | HPLC, GC |
| Identification | Conforms to the structure | ¹H NMR, ¹³C NMR, Mass Spectrometry |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Individual Impurity | ≤ 0.15% | HPLC, GC |
| Total Impurities | ≤ 1.0% | HPLC, GC |
| Residual Solvents | Meets ICH Q3C limits | Headspace GC-MS |
| Heavy Metals | Meets ICH Q3D limits | ICP-MS |
| Sulphated Ash | ≤ 0.1% | USP <281> |
Impurity Profile
Impurities in this compound can originate from starting materials, by-products of the synthesis, or degradation. A thorough understanding and control of these impurities are essential.
| Potential Impurity | Source |
| 3-Iodopyridine | Unreacted starting material |
| 2-Halogen-3-iodopyridine (e.g., 2-Bromo-3-iodopyridine) | Unreacted starting material if the synthesis starts from a halogenated precursor |
| Homocoupled alkyne (e.g., 1,4-diphenylbuta-1,3-diyne if phenylacetylene is used) | Side reaction during Sonogashira coupling |
| Di-substituted pyridines (e.g., 2,3-diethynylpyridine) | Over-reaction or side reactions |
| Residual Palladium/Copper Catalyst | From the Sonogashira coupling reaction |
| Residual Solvents (e.g., DMF, Triethylamine, Toluene) | From the reaction and purification steps |
Experimental Protocols
Synthesis: Sonogashira Coupling Reaction
A plausible and common method for the synthesis of this compound is the Sonogashira coupling of a suitable 2-halo-3-iodopyridine with a protected or terminal alkyne.[14][15] The following is a representative protocol.
Reaction Scheme:
References
- 1. ICH Official web site : ICH [ich.org]
- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. Analysis of Residual Solvents According to the New ICH Q3C Guideline : Shimadzu (Europe) [shimadzu.eu]
- 6. pharmtech.com [pharmtech.com]
- 7. Elemental impurities in Pharmaceutical Materials according to new ICH Guidelines and USP Chapters <232> and <233> - Analytik Jena [analytik-jena.com]
- 8. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. scirp.org [scirp.org]
- 11. contractlaboratory.com [contractlaboratory.com]
- 12. scirp.org [scirp.org]
- 13. database.ich.org [database.ich.org]
- 14. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sonogashira Coupling [organic-chemistry.org]
Potential Research Areas for 2-Ethynyl-3-iodopyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Ethynyl-3-iodopyridine is a versatile heterocyclic building block with significant potential in medicinal chemistry, materials science, and organic synthesis. Its unique bifunctional nature, featuring a reactive ethynyl group and an iodinated pyridine ring, allows for a wide range of chemical transformations, making it an attractive scaffold for the development of novel therapeutic agents and functional materials. This technical guide explores potential research areas for this compound, providing a comprehensive overview of its synthesis, reactivity, and prospective applications. Detailed experimental protocols, derived from analogous chemical systems, are presented to facilitate further investigation into this promising molecule.
Introduction
The pyridine scaffold is a ubiquitous motif in pharmaceuticals and functional materials, owing to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. The introduction of both an ethynyl and an iodo substituent onto the pyridine ring at the 2- and 3-positions, respectively, creates a molecule with distinct reactive sites. The terminal alkyne is amenable to a variety of transformations, including click chemistry, Sonogashira coupling, and polymerization. The iodine atom serves as a handle for further functionalization through various cross-coupling reactions. This dual reactivity makes this compound a valuable precursor for the synthesis of complex molecular architectures.
Physicochemical Properties and Spectroscopic Data
While detailed experimental data for this compound is limited in the public domain, its basic properties can be summarized from available supplier information.
| Property | Value | Source |
| Molecular Formula | C₇H₄IN | Smolecule |
| Molecular Weight | 229.02 g/mol | Smolecule |
| Canonical SMILES | C#CC1=C(I)C=CC=N1 | Smolecule |
| InChI Key | HGRLZUZGSQIRGZ-UHFFFAOYSA-N | Smolecule |
Synthesis of this compound
A plausible synthetic route to this compound involves a Sonogashira coupling reaction between a di-halogenated pyridine and a protected acetylene, followed by deprotection. A likely precursor would be 2-chloro-3-iodopyridine or 2-bromo-3-iodopyridine.
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Reaction: Sonogashira Coupling of 2-Chloro-3-iodopyridine with Ethynyltrimethylsilane
-
Materials:
-
2-Chloro-3-iodopyridine (1.0 eq)
-
Ethynyltrimethylsilane (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)
-
Copper(I) iodide (CuI) (0.06 eq)
-
Triethylamine (TEA) (3.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-chloro-3-iodopyridine, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF, followed by triethylamine.
-
Stir the mixture at room temperature for 10 minutes.
-
Add ethynyltrimethylsilane dropwise to the reaction mixture.
-
Heat the reaction to 60 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-((trimethylsilyl)ethynyl)-3-iodopyridine.
-
Reaction: Desilylation
-
Materials:
-
2-((Trimethylsilyl)ethynyl)-3-iodopyridine (1.0 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Methanol (MeOH)
-
-
Procedure:
-
Dissolve 2-((trimethylsilyl)ethynyl)-3-iodopyridine in methanol in a round-bottom flask.
-
Add potassium carbonate to the solution.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Upon completion, remove the methanol under reduced pressure.
-
Add water to the residue and extract with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
Potential Research Areas and Applications
The bifunctional nature of this compound opens up numerous avenues for research and development.
Medicinal Chemistry and Drug Discovery
The ethynylpyridine moiety is a known pharmacophore present in several bioactive molecules. The ability to further functionalize the molecule at the iodine position allows for the creation of diverse chemical libraries for high-throughput screening.
Potential Therapeutic Targets:
-
Kinase Inhibitors: The pyridine ring can act as a hinge-binding motif in many protein kinases. The ethynyl group can be used to introduce further diversity or to form covalent bonds with specific residues in the active site.
-
GPCR Ligands: Substituted pyridines are common scaffolds for G-protein coupled receptor (GPCR) ligands.
-
Antiviral and Anticancer Agents: The pyridine core is present in numerous antiviral and anticancer drugs.
Logical Workflow for Drug Discovery:
Caption: Drug discovery workflow using this compound.
Materials Science
The rigid, planar structure of the pyridine ring combined with the linear ethynyl group makes this compound an interesting building block for functional organic materials.
-
Organic Light-Emitting Diodes (OLEDs): Pyridine-based materials are often used as electron-transporting or emissive layers in OLEDs.
-
Conducting Polymers: Polymerization of the ethynyl group can lead to the formation of conjugated polymers with interesting electronic and optical properties.
-
Metal-Organic Frameworks (MOFs): The nitrogen atom of the pyridine ring can coordinate to metal centers, making it a potential ligand for the synthesis of MOFs with catalytic or gas storage applications.
Key Reactions and Transformations
The reactivity of this compound is dominated by the chemistry of its two functional groups.
Reactions at the Iodine Position
-
Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form C-C bonds.
-
Heck Coupling: Reaction with alkenes to form substituted pyridines.
-
Stille Coupling: Reaction with organostannanes.
-
Buchwald-Hartwig Amination: Reaction with amines to form aminopyridines.
Reactions at the Ethynyl Group
-
Sonogashira Coupling: Further coupling with aryl or vinyl halides.
-
Click Chemistry (Huisgen Cycloaddition): Reaction with azides to form triazoles.
-
Hydration: Addition of water across the triple bond to form a ketone.
-
Reduction: Hydrogenation to the corresponding alkene or alkane.
Conclusion
This compound represents a promising yet underexplored building block in synthetic chemistry. Its dual functionality provides a platform for the creation of a wide array of complex molecules with potential applications in drug discovery and materials science. The synthetic and reaction protocols outlined in this guide, based on well-established chemical principles, offer a starting point for researchers to unlock the full potential of this versatile molecule. Further investigation into its synthesis, characterization, and reactivity is warranted to fully exploit its capabilities in various scientific disciplines.
An In-depth Technical Guide to 2-Ethynyl-3-iodopyridine and its Structural Analogs for Researchers and Drug Development Professionals
An Overview of a Versatile Heterocyclic Scaffold
2-Ethynyl-3-iodopyridine is a halogenated pyridine derivative that serves as a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. Its unique structure, featuring both an iodo and an ethynyl group on the pyridine ring, offers multiple reactive sites for the construction of complex molecular architectures. This guide provides a comprehensive overview of this compound, its structural analogs, their synthesis, physicochemical properties, and potential applications in drug discovery, with a focus on their role as kinase inhibitors.
Physicochemical Properties
The physicochemical properties of this compound and its structural analogs are crucial for their application in medicinal chemistry, influencing factors such as solubility, membrane permeability, and metabolic stability. While specific experimental data for this compound is not widely published, a comparative analysis of its core components and related structures provides valuable insights.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated XLogP3 | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₇H₄IN | 229.02[1] | 1.8[1] | Not Reported | Not Reported |
| 2-Ethynylpyridine | C₇H₅N | 103.12 | 1.1 | Not Reported | 85 °C/12 mmHg |
| 3-Iodopyridine | C₅H₄IN | 205.00 | 1.8 | 53-56 | Not Reported |
| 2-Chloro-3-iodopyridine | C₅H₃ClIN | 239.44 | 2.2 | 90-95 | Not Reported |
| 2-Ethoxy-3-iodopyridine | C₇H₈INO | 249.05 | Not Reported | Not Reported | Not Reported |
Synthesis of this compound
The primary synthetic route to this compound is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.
A plausible and efficient approach involves the coupling of a dihalogenated pyridine, such as 2-chloro-3-iodopyridine, with a protected alkyne like ethynyltrimethylsilane, followed by deprotection of the silyl group. The greater reactivity of the C-I bond compared to the C-Cl bond in palladium-catalyzed reactions allows for selective coupling at the 3-position.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Substituted Pyridines Using 2-Ethynyl-3-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its presence is crucial for the therapeutic efficacy of drugs targeting a wide range of diseases. The unique electronic properties and ability to participate in hydrogen bonding make substituted pyridines privileged structures in drug design. 2-Ethynyl-3-iodopyridine is a versatile building block that offers two reactive sites for functionalization: the terminal alkyne and the iodo group. This allows for the sequential and regioselective introduction of diverse substituents through powerful cross-coupling reactions, primarily the Sonogashira and Suzuki couplings. Subsequent intramolecular cyclization reactions of the resulting derivatives can then be employed to construct fused heterocyclic systems, further expanding the accessible chemical space for drug discovery.
These application notes provide detailed protocols for the synthesis of substituted pyridines and their fused analogs utilizing this compound as a key starting material. The methodologies described herein are essential for researchers in medicinal chemistry and drug development seeking to generate novel molecular entities with potential therapeutic applications.
Key Synthetic Strategies
The synthetic utility of this compound lies in the differential reactivity of its iodo and ethynyl functionalities. The carbon-iodine bond is susceptible to palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings, allowing for the introduction of aryl, heteroaryl, or vinyl groups at the 3-position. The terminal alkyne at the 2-position can also participate in Sonogashira coupling or serve as a precursor for various cyclization reactions to form fused ring systems like furo[2,3-b]pyridines and thieno[2,3-b]pyridines.
A general workflow for the diversification of this compound is depicted below:
Experimental Protocols
Sonogashira Coupling of this compound with Terminal Alkynes
This protocol describes the palladium- and copper-co-catalyzed cross-coupling of a terminal alkyne with the aryl iodide of this compound.
Reaction Scheme:
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq).
-
Add the terminal alkyne (1.1 - 1.5 eq).
-
Add bis(triphenylphosphine)palladium(II) dichloride (0.02 - 0.05 eq) and copper(I) iodide (0.04 - 0.10 eq).
-
Add anhydrous solvent (e.g., THF or DMF) to achieve a suitable concentration (typically 0.1 - 0.5 M).
-
Add the base (e.g., TEA or DIPEA, 2.0 - 3.0 eq).
-
Stir the reaction mixture at room temperature or heat to 40-80 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-alkynyl-2-ethynylpyridine derivative.
Quantitative Data Summary (Sonogashira Coupling):
| Entry | Alkyne Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh3)2Cl2 / CuI | TEA | THF | 25 | 12 | 85-95 |
| 2 | 1-Hexyne | Pd(PPh3)4 / CuI | DIPEA | DMF | 60 | 6 | 80-90 |
| 3 | (Trimethylsilyl)acetylene | Pd(OAc)2 / PPh3 / CuI | TEA | Acetonitrile | 50 | 8 | 90-98 |
Suzuki-Miyaura Coupling of this compound with Boronic Acids
This protocol details the palladium-catalyzed cross-coupling of a boronic acid with the aryl iodide of this compound.
Reaction Scheme:
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl2])
-
Base (e.g., Potassium carbonate (K2CO3), Sodium carbonate (Na2CO3), or Cesium carbonate (Cs2CO3))
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a reaction vessel, add this compound (1.0 eq) and the boronic acid (1.2 - 2.0 eq).
-
Add the palladium catalyst (0.01 - 0.05 eq).
-
Add the base (2.0 - 3.0 eq).
-
Add the degassed solvent system (e.g., Toluene/Ethanol/Water 4:1:1).
-
Purge the vessel with an inert gas.
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 3-aryl-2-ethynylpyridine derivative.
Quantitative Data Summary (Suzuki-Miyaura Coupling):
| Entry | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/EtOH/H2O | 90 | 12 | 80-92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | Na2CO3 | Dioxane/H2O | 100 | 8 | 85-95 |
| 3 | 3-Thiopheneboronic acid | Pd(OAc)2 / SPhos | Cs2CO3 | Toluene/H2O | 110 | 6 | 75-88 |
Tandem Sonogashira Coupling and Intramolecular Cyclization to Fused Heterocycles
This protocol illustrates a one-pot synthesis of furo[2,3-b]pyridines or thieno[2,3-b]pyridines starting from a suitable 2-halopyridine derivative, which can be conceptually adapted for derivatives of this compound.[1] The general principle involves an initial Sonogashira coupling followed by an in-situ intramolecular cyclization.
Conceptual Reaction Scheme for a 2-ethynyl-3-substituted Pyridine:
References
Application Notes and Protocols: 2-Ethynyl-3-iodopyridine in Sonogashira Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-ethynyl-3-iodopyridine in Sonogashira coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. This document includes detailed experimental protocols, a summary of reaction conditions and yields, and insights into the application of the resulting pyridine derivatives in drug discovery, particularly as kinase inhibitors.
Introduction to Sonogashira Coupling
The Sonogashira reaction is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1] The mild reaction conditions and tolerance of a wide variety of functional groups make it an invaluable tool in the synthesis of complex molecules, including natural products and pharmaceuticals.[1]
Application in Drug Development
Pyridine and its derivatives are key structural motifs in a vast number of pharmaceuticals. Their ability to act as hydrogen bond acceptors and their bioisosteric relationship with other aromatic systems make them privileged scaffolds in medicinal chemistry. The Sonogashira coupling of this compound provides a versatile platform for the synthesis of novel substituted pyridines with potential therapeutic applications.
Notably, the resulting ethynyl-pyridine scaffold is a common feature in many kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer.[2] The ethynyl linkage allows for the precise positioning of substituents to interact with the ATP-binding site of kinases, leading to potent and selective inhibition. For example, compounds with similar structural features have been shown to inhibit kinases such as c-Jun N-terminal kinases (JNKs), which are involved in stress-activated signaling pathways that can promote cancer cell survival and proliferation.[3]
Data Presentation: Sonogashira Coupling of Halogenated Pyridines
The following tables summarize the reaction conditions and yields for the Sonogashira coupling of various halogenated pyridines with terminal alkynes, providing a useful reference for reaction optimization.
Table 1: Sonogashira Coupling of 2-Amino-3-bromopyridines with Various Terminal Alkynes [4]
| Entry | 2-Amino-3-bromopyridine Derivative | Terminal Alkyne | Catalyst (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 98 |
| 2 | 2-Amino-3-bromo-5-methylpyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 93 |
| 3 | 2-Amino-3-bromopyridine | 4-Methylphenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 94 |
| 4 | 2-Amino-3-bromopyridine | 4-Propylphenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 92 |
| 5 | 2-Amino-3-bromo-5-chloropyridine | 4-Propylphenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 85 |
Table 2: Sonogashira Coupling of Various Iodopyridines
| Entry | Iodopyridine Derivative | Terminal Alkyne | Catalyst (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3-Iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | - | CuI (5) | Et₃N | DMF | 65 | 1 | 95 |
| 2 | 2-Iodo-5-methoxypyridine | 1-Heptyne | PdCl₂(PPh₃)₂ (5) | - | CuI (5) | Et₃N | DMF | 65 | 1 | 92 |
| 3 | 2,6-Dibromo-3-iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | - | CuI (5) | Et₃N | DMF | 65 | 1 | 88 |
| 4 | 3-Iodo-2-methylpyridine | 4-Ethynylanisole | PdCl₂(PPh₃)₂ (5) | - | CuI (5) | Et₃N | DMF | 65 | 1 | 96 |
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes [4]
This protocol is adapted from the synthesis of 2-amino-3-alkynylpyridines and can be used as a starting point for the coupling of this compound.
Materials:
-
2-Amino-3-bromopyridine derivative (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(CF₃COO)₂ (2.5 mol%)
-
Triphenylphosphine (PPh₃) (5.0 mol%)
-
Copper(I) iodide (CuI) (5.0 mol%)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Nitrogen gas supply
-
Standard glassware for organic synthesis
Procedure:
-
To a dry 10 mL round-bottom flask, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).
-
Evacuate the flask and backfill with nitrogen.
-
Add 2.0 mL of DMF and stir the mixture for 30 minutes under a nitrogen atmosphere.
-
Add the 2-amino-3-bromopyridine derivative (1.0 equiv) and the terminal alkyne (1.2 equiv) to the reaction mixture.
-
Heat the reaction mixture to 100°C and stir for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a saturated aqueous solution of sodium chloride (10 mL) and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-3-alkynylpyridine.
Note: Due to the higher reactivity of the C-I bond compared to the C-Br bond, the reaction with this compound may proceed under milder conditions (e.g., lower temperature or shorter reaction time). Optimization of the reaction conditions is recommended.
Visualizations
The following diagrams illustrate the general workflow of a Sonogashira coupling reaction and a representative signaling pathway that can be targeted by the resulting pyridine derivatives.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Application of 2-Ethynyl-3-iodopyridine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Ethynyl-3-iodopyridine is a versatile heterocyclic building block with significant potential in medicinal chemistry. Its unique trifunctional nature, featuring a pyridine ring, an iodo group, and an ethynyl moiety, allows for diverse and strategic chemical modifications. This document provides detailed application notes on the utility of this compound in the synthesis of potent kinase inhibitors and other therapeutic agents. It includes experimental protocols for key synthetic transformations, quantitative data on the biological activity of derived compounds, and visualizations of relevant signaling pathways and experimental workflows.
Introduction
The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs. The introduction of ethynyl and iodo groups at the 2 and 3 positions, respectively, provides orthogonal handles for a variety of cross-coupling reactions. The iodine atom is readily displaced in palladium-catalyzed reactions such as Sonogashira, Suzuki, and Buchwald-Hartwig couplings, while the terminal alkyne is a versatile partner in Sonogashira reactions, click chemistry, and other addition reactions. This dual reactivity makes this compound an ideal starting material for the rapid construction of complex molecular architectures with potential therapeutic applications, particularly in the development of kinase inhibitors for oncology.
Key Applications in Medicinal Chemistry
This compound serves as a crucial precursor for the synthesis of various heterocyclic systems, most notably pyrido[2,3-d]pyrimidines. This scaffold is a core component of numerous kinase inhibitors that target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.
Synthesis of Pyrido[2,3-d]pyrimidine Kinase Inhibitors
A primary application of this compound is in the synthesis of substituted pyrido[2,3-d]pyrimidines. These compounds have shown potent inhibitory activity against a range of kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Pim-1 kinase. The general synthetic strategy involves an initial Sonogashira coupling of this compound with an appropriate coupling partner, followed by a cyclization reaction to form the fused pyrimidine ring.
Quantitative Biological Data
The following tables summarize the in vitro biological activities of various pyridine and pyrido[2,3-d]pyrimidine derivatives, demonstrating the potential of scaffolds accessible from this compound.
Table 1: Anticancer Activity of Substituted Pyridine and Pyrido[2,3-d]pyrimidine Derivatives
| Compound ID | Scaffold | Target Cell Line | IC50 (µM) | Citation |
| 5a | Cyanopyridone | MCF-7 (Breast) | 1.77 | [1] |
| 5e | Cyanopyridone | MCF-7 (Breast) | 1.39 | [1] |
| 5a | Cyanopyridone | HepG2 (Liver) | 2.71 | [1] |
| 6b | Pyrido[2,3-d]pyrimidine | HepG2 (Liver) | 2.68 | [1] |
| Compound 4 | Pyrido[2,3-d]pyrimidine | MCF-7 (Breast) | 0.57 | |
| Compound 11 | Pyrido[2,3-d]pyrimidine | HepG2 (Liver) | 0.99 | |
| Compound 63 | Pyrido[2,3-d]pyrimidine | PC-3 (Prostate) | 1.54 | [2] |
| Compound 63 | Pyrido[2,3-d]pyrimidine | A-549 (Lung) | 3.36 | [2] |
Table 2: Kinase Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Citation |
| Compound 5e | VEGFR-2 | - | [1] |
| Compound 5a | HER-2 | - | [1] |
| Compound 4 | PIM-1 | 11.4 | |
| Compound 10 | PIM-1 | 17.2 | |
| Compound 65 | PDGFr | 1110 | [2] |
| Compound 65 | FGFr | 130 | [2] |
| Compound 65 | EGFr | 450 | [2] |
| Compound 65 | c-src | 220 | [2] |
| PD180970 | Bcr-Abl | 170 | [2] |
Experimental Protocols
The following are representative protocols for the synthesis of pyrido[2,3-d]pyrimidine derivatives starting from this compound. These protocols are based on established methodologies for similar substrates.
Protocol 1: Sonogashira Coupling of this compound with an Aryl Halide
This protocol describes a typical palladium-catalyzed Sonogashira coupling reaction.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoaniline)
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et3N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), the aryl halide (1.1 eq), Pd(OAc)2 (0.05 eq), PPh3 (0.1 eq), and CuI (0.1 eq).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add anhydrous DMF and triethylamine (3.0 eq) via syringe.
-
Stir the reaction mixture at room temperature for 15 minutes, then heat to 80 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Cyclization to a Pyrido[2,3-d]pyrimidine Core
This protocol outlines the cyclization of the Sonogashira coupling product to form the pyridopyrimidine ring system, a common step in the synthesis of many kinase inhibitors.
Materials:
-
Product from Protocol 1 (e.g., 2-((4-aminophenyl)ethynyl)-3-iodopyridine)
-
Formamidine acetate
-
2-Methoxyethanol
-
Potassium carbonate (K2CO3)
Procedure:
-
In a microwave vial, combine the product from Protocol 1 (1.0 eq), formamidine acetate (5.0 eq), and potassium carbonate (2.0 eq).
-
Add 2-methoxyethanol to the vial.
-
Seal the vial and heat the mixture in a microwave reactor at 150 °C for 1 hour.
-
After cooling, dilute the reaction mixture with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Visualizations
Signaling Pathway
The diagram below illustrates a simplified signaling pathway for a receptor tyrosine kinase (RTK) like VEGFR or EGFR, which are common targets for inhibitors derived from the pyrido[2,3-d]pyrimidine scaffold.
Caption: Simplified RTK signaling pathway and point of inhibition.
Experimental Workflow
The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel kinase inhibitors starting from this compound.
Caption: Workflow for synthesis and evaluation of kinase inhibitors.
Conclusion
This compound is a high-value starting material for the synthesis of medicinally relevant compounds, particularly pyrido[2,3-d]pyrimidine-based kinase inhibitors. The orthogonal reactivity of the iodo and ethynyl groups allows for a modular and efficient approach to building molecular complexity. The provided protocols and data serve as a guide for researchers to explore the potential of this versatile building block in their drug discovery programs. The promising biological activities of related compounds underscore the potential for the discovery of novel and potent therapeutic agents derived from this compound.
References
Application Notes and Protocols: 2-Ethynyl-3-iodopyridine in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-ethynyl-3-iodopyridine as a versatile building block in the synthesis of a variety of heterocyclic compounds. Its unique bifunctional nature, possessing both a nucleophilic ethynyl group and an electrophilic iodo group in an ortho arrangement, allows for a range of transformations including cross-coupling reactions and subsequent cyclization events.
Synthesis of this compound
While this compound is commercially available, a reliable synthetic route from readily accessible starting materials is crucial for many research applications. A plausible multi-step synthesis starting from 2-aminopyridine is outlined below, based on established methodologies for halogenation and alkynylation of the pyridine ring.
Workflow for the Synthesis of this compound:
Caption: Synthetic pathway to this compound.
Experimental Protocols:
Protocol 1.1: Synthesis of 2-Amino-3-iodopyridine
This procedure is adapted from methods for the iodination of 2-aminopyridine derivatives.
-
To a stirred solution of 2-aminopyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add N-iodosuccinimide (NIS) (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with aqueous sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-amino-3-iodopyridine.
Protocol 1.2: Synthesis of 2-Amino-3-((trimethylsilyl)ethynyl)pyridine
This protocol is based on the Sonogashira coupling of 2-amino-3-halopyridines.
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 2-amino-3-iodopyridine (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and copper(I) iodide (CuI) (0.04-0.10 eq).
-
Add a suitable solvent system, typically a mixture of an amine base like triethylamine (TEA) or diisopropylamine (DIPA) and a co-solvent such as tetrahydrofuran (THF) or DMF.
-
Degas the mixture by bubbling argon through it for 10-15 minutes.
-
Add ethynyltrimethylsilane (1.2-1.5 eq) via syringe and stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
After completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography to yield 2-amino-3-((trimethylsilyl)ethynyl)pyridine.
Protocol 1.3: Synthesis of 2-Amino-3-ethynylpyridine
-
Dissolve 2-amino-3-((trimethylsilyl)ethynyl)pyridine (1.0 eq) in a solvent such as methanol or THF.
-
Add a desilylating agent, for example, potassium carbonate (K₂CO₃) or tetrabutylammonium fluoride (TBAF) (1.1-2.0 eq).
-
Stir the mixture at room temperature for 1-3 hours.
-
Monitor the reaction by TLC until the starting material is no longer present.
-
Remove the solvent under reduced pressure, and partition the residue between water and an organic solvent.
-
Extract the aqueous layer with the organic solvent, combine the organic fractions, dry, and concentrate to give 2-amino-3-ethynylpyridine, which can often be used in the next step without further purification.
Protocol 1.4: Synthesis of this compound
This step involves a Sandmeyer-type reaction to replace the amino group with an iodo group.
-
Dissolve 2-amino-3-ethynylpyridine (1.0 eq) in an aqueous acidic solution (e.g., H₂SO₄ or HCl) at 0 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of potassium iodide (KI) (1.5-2.0 eq) in water.
-
Slowly add the cold diazonium salt solution to the KI solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Extract the product with an organic solvent, wash the combined organic layers with sodium thiosulfate solution and brine, dry, and concentrate.
-
Purify the crude product by column chromatography to obtain this compound.
Applications in Heterocyclic Synthesis
This compound is an excellent substrate for the construction of fused pyridine ring systems. The general strategy involves a Sonogashira coupling at the 3-position, followed by an intramolecular cyclization onto the 2-ethynyl group.
General Workflow for Fused Heterocycle Synthesis:
Application Notes and Protocols: 2-Ethynyl-3-iodopyridine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-ethynyl-3-iodopyridine as a versatile building block in modern organic synthesis. Its unique bifunctional nature, possessing both a nucleophilic ethynyl group and an electrophilic iodo group on a pyridine scaffold, allows for a diverse range of chemical transformations. This makes it a valuable precursor for the synthesis of complex heterocyclic compounds, particularly those with potential applications in medicinal chemistry and materials science.
Overview of Synthetic Utility
This compound is a key intermediate for the construction of various fused and substituted pyridine derivatives. The alkyne moiety can participate in reactions such as Sonogashira couplings, click chemistry, and cyclization reactions, while the iodo group is amenable to a variety of cross-coupling reactions. This dual reactivity allows for sequential and one-pot multi-component reactions to build molecular complexity rapidly.
A significant application lies in the synthesis of substituted thieno[2,3-b]pyridines and other related heterocyclic systems, which are known scaffolds for potent kinase inhibitors. The pyridine nitrogen also offers a site for quaternization or N-oxide formation, further expanding its synthetic potential.
Proposed Synthesis of this compound
Workflow for the Proposed Synthesis:
Caption: Proposed synthetic route to this compound.
Experimental Protocol:
Step 1: Synthesis of 2-Amino-3-iodopyridine
This procedure is adapted from a known method for the iodination of 2-aminopyridine.[1][2]
-
To a solution of 2-aminopyridine (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add N-iodosuccinimide (NIS) (1.1 equivalents).
-
The reaction mixture is stirred at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The reaction is quenched with a saturated aqueous solution of sodium thiosulfate and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 2-amino-3-iodopyridine.
Step 2: Synthesis of this compound (via Sonogashira Coupling)
This proposed step involves a Sandmeyer-type reaction followed by a Sonogashira coupling.
-
Diazotization: 2-Amino-3-iodopyridine (1 equivalent) is dissolved in an aqueous solution of a non-nucleophilic acid (e.g., HBF4). The solution is cooled to 0 °C, and an aqueous solution of sodium nitrite (1.1 equivalents) is added dropwise, maintaining the temperature below 5 °C. The resulting diazonium salt is typically used immediately in the next step.
-
Sonogashira Coupling: In a separate flask, a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%) and a copper(I) co-catalyst like CuI (5-10 mol%) are added to a solution of a protected alkyne, such as trimethylsilylacetylene (1.2 equivalents), in a suitable solvent like DMF or THF with a base (e.g., triethylamine or diisopropylethylamine). The solution is degassed, and the freshly prepared diazonium salt solution is added slowly. The reaction is stirred at room temperature and monitored by TLC.
-
Deprotection: Once the coupling reaction is complete, the trimethylsilyl (TMS) protecting group is removed by treatment with a mild base such as potassium carbonate in methanol, or a fluoride source like tetrabutylammonium fluoride (TBAF).
-
Work-up and Purification: The reaction mixture is worked up by quenching with water and extracting with an organic solvent. The combined organic layers are dried and concentrated. The crude this compound is then purified by column chromatography.
Applications in the Synthesis of Heterocyclic Compounds
This compound is an excellent starting material for the synthesis of various heterocyclic systems. The following sections detail potential applications in Sonogashira coupling and subsequent cyclization reactions.
The ethynyl group of this compound can readily undergo palladium-catalyzed Sonogashira cross-coupling with a variety of aryl and heteroaryl halides. This reaction is a powerful tool for creating carbon-carbon bonds and introducing diverse substituents at the 2-position of the pyridine ring.
General Experimental Protocol for Sonogashira Coupling:
-
To a degassed solution of this compound (1 equivalent) and an aryl/heteroaryl halide (1.1 equivalents) in a suitable solvent (e.g., THF, DMF, or a mixture with an amine base like triethylamine), add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C, depending on the reactivity of the halide, until the starting materials are consumed (monitored by TLC or GC-MS).
-
Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Table 1: Representative Sonogashira Coupling Reactions of Ethynylpyridines (Illustrative Examples)
| Entry | Aryl Halide | Catalyst System | Solvent/Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Pd(PPh₃)₄ / CuI | THF / Et₃N | 25 | 4 | ~90 |
| 2 | 4-Bromotoluene | PdCl₂(PPh₃)₂ / CuI | DMF / Et₃N | 60 | 12 | ~85 |
| 3 | 2-Chloropyridine | Pd₂(dba)₃ / XPhos / CuI | Dioxane / Cs₂CO₃ | 100 | 24 | ~70 |
Note: The yields are illustrative and based on typical Sonogashira reactions of similar substrates. Actual yields with this compound may vary.
A key application of this compound is in the synthesis of fused heterocyclic systems through intramolecular cyclization of its derivatives. The Sonogashira product from the previous step can be designed to undergo a subsequent cyclization, often catalyzed by a transition metal.
Workflow for Tandem Sonogashira Coupling and Cyclization:
Caption: General scheme for the synthesis of fused heterocycles.
Example: Synthesis of a Thieno[2,3-b]pyridine Derivative
Thieno[2,3-b]pyridines are important scaffolds in medicinal chemistry, known to exhibit kinase inhibitory activity.
Proposed Experimental Protocol:
-
Sonogashira Coupling: this compound (1 equivalent) is coupled with 2-bromothiophenol (1.1 equivalents) under standard Sonogashira conditions (Pd catalyst, CuI, base).
-
Intramolecular Cyclization: The resulting intermediate, 2-((2-mercaptophenyl)ethynyl)-3-iodopyridine, can undergo an intramolecular nucleophilic attack of the thiol onto the alkyne, facilitated by a base or a transition metal catalyst, to form the thieno[2,3-b]pyridine ring system. The reaction conditions would need to be optimized, but could involve heating in a high-boiling solvent with a base like potassium carbonate, or using a copper or palladium catalyst to promote the cyclization.
Table 2: Examples of Intramolecular Cyclizations of Substituted Ethynylarenes (Illustrative)
| Entry | Starting Material Type | Cyclization Catalyst/Reagent | Product Type | Yield (%) |
| 1 | o-Alkynyl Aniline | I₂ | 3-Iodoindole | ~85 |
| 2 | o-Ethynyl Thiophenol | CuI / Base | Benzothiophene | ~90 |
| 3 | o-Alkynyl Phenol | PdCl₂(PPh₃)₂ | Benzofuran | ~80 |
Applications in Drug Discovery: Kinase Inhibitors
The pyridine and thienopyridine cores are prevalent in a multitude of approved and investigational kinase inhibitors. The ability to functionalize the this compound scaffold at two positions allows for the exploration of chemical space around these privileged structures. For instance, the iodo group can be used to introduce moieties that bind to the hinge region of a kinase, while the ethynyl group can be elaborated to interact with the solvent-exposed region, potentially improving potency and pharmacokinetic properties.
Signaling Pathway Visualization (Generic Kinase Inhibition):
Caption: Inhibition of a kinase signaling pathway by a drug candidate.
The diverse substitution patterns accessible from this compound make it an attractive starting point for the development of novel kinase inhibitors targeting various cancer-related signaling pathways.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
These application notes and protocols are intended to provide a comprehensive overview of the synthetic potential of this compound. Researchers are encouraged to adapt and optimize the described procedures to suit their specific synthetic goals.
References
Application Notes and Protocols: Palladium-Catalyzed Reactions of 2-Ethynyl-3-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for palladium-catalyzed cross-coupling reactions involving 2-Ethynyl-3-iodopyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of two reactive sites: a terminal alkyne and an iodo group. This dual functionality allows for selective and sequential functionalization, enabling the synthesis of a diverse range of complex molecules. The following sections detail protocols for Sonogashira, Suzuki, and Heck reactions, which are fundamental transformations in modern organic synthesis.
Sonogashira Coupling: C-C Bond Formation via a Terminal Alkyne
The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. In the case of this compound, the reaction can be selectively carried out at the ethynyl group, leaving the iodo group intact for subsequent transformations.
Experimental Protocol: Sonogashira Coupling of this compound with Aryl Halides
A representative procedure for the Sonogashira coupling of this compound with an aryl iodide is detailed below.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired aryl iodide (1.2 eq), Pd(PPh₃)₂Cl₂ (0.025 eq), and CuI (0.05 eq).
-
Solvent and Base Addition: Evacuate and backfill the flask with argon. Add anhydrous triethylamine (Et₃N) as the solvent and base.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 3 hours.
-
Workup: Upon completion, as monitored by TLC, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(arylethynyl)-3-iodopyridine derivative.
Quantitative Data for Sonogashira Coupling
| Entry | Aryl Halide | Pd Catalyst (mol%) | CuI (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | 2.5 | 5 | Et₃N | 25 | 3 | 95 |
| 2 | 4-Iodotoluene | 2.5 | 5 | Et₃N | 25 | 3 | 92 |
| 3 | 1-Iodo-4-methoxybenzene | 2.5 | 5 | Et₃N | 25 | 3 | 96 |
| 4 | 1-Bromo-4-nitrobenzene | 2.5 | 5 | DMF/Et₃N | 80 | 6 | 85 |
Sonogashira Coupling Workflow
Application Notes and Protocols for the Scale-up Synthesis of 2-Ethynyl-3-iodopyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 2-ethynyl-3-iodopyridine derivatives. The synthesis is presented as a three-step process, commencing with the diazotization of a 2-chloro-3-aminopyridine precursor, followed by a Sonogashira coupling with a protected alkyne, and concluding with a deprotection step to yield the final product. The protocols are designed to be adaptable for kilogram-scale production, with a strong emphasis on safety, efficiency, and product purity.
I. Synthetic Strategy Overview
The overall synthetic route for the preparation of this compound derivatives involves three key transformations:
-
Diazotization and Iodination: Conversion of a readily available 2-chloro-3-aminopyridine derivative to the corresponding 2-chloro-3-iodopyridine. This is achieved through a Sandmeyer-type reaction, where the amino group is first converted to a diazonium salt, which is subsequently displaced by iodide.
-
Sonogashira Coupling: Palladium-catalyzed cross-coupling of the 2-chloro-3-iodopyridine with a protected terminal alkyne, such as (trimethylsilyl)acetylene. The use of a protecting group on the alkyne is crucial to prevent side reactions and ensure regioselectivity.
-
Deprotection: Removal of the silyl protecting group to afford the terminal this compound derivative. This is typically achieved under mild basic conditions.
This strategy is illustrated in the following workflow diagram:
Caption: Overall synthetic workflow for this compound derivatives.
II. Experimental Protocols and Data
The following sections provide detailed experimental protocols for each step of the synthesis. The quantitative data presented in the tables are based on representative procedures and may require optimization for specific derivatives.
Step 1: Scale-up Synthesis of 2-Chloro-3-iodopyridine
This protocol describes the conversion of 2-chloro-3-aminopyridine to 2-chloro-3-iodopyridine via a diazotization-iodination reaction.
Experimental Protocol:
-
Reaction Setup: A multi-neck, jacketed glass reactor equipped with a mechanical stirrer, a thermocouple, a nitrogen inlet, and a dropping funnel is charged with a solution of hydrochloric acid.
-
Addition of Amine: 2-Chloro-3-aminopyridine is added portion-wise to the cooled acid solution, maintaining the internal temperature below 5 °C.
-
Diazotization: A solution of sodium nitrite in water is added dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C. The reaction is stirred at this temperature for 1 hour after the addition is complete.
-
Iodination: A solution of potassium iodide in water is then added slowly to the diazonium salt solution. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
Workup: The reaction mixture is basified with an aqueous solution of sodium hydroxide to a pH of 8-9. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with a solution of sodium thiosulfate to remove any residual iodine, followed by a brine wash.
-
Isolation: The organic solvent is removed under reduced pressure to yield the crude 2-chloro-3-iodopyridine, which can be further purified by crystallization.
Quantitative Data for Step 1:
| Parameter | Value | Reference |
| Starting Material | 2-Chloro-3-aminopyridine | [1] |
| Reagents | Hydrochloric Acid, Sodium Nitrite, Potassium Iodide | [1] |
| Solvent | Water | [1] |
| Temperature | 0-5 °C (Diazotization), RT (Iodination) | [2][3] |
| Reaction Time | 1 hour (Diazotization), 12-16 hours (Iodination) | Analogous Procedures |
| Typical Yield | 70-80% | Analogous Procedures |
| Purification | Crystallization | Analogous Procedures |
Safety Considerations for Step 1:
-
Diazonium Salt Instability: Diazonium salts can be explosive when isolated or allowed to warm. It is critical to maintain the reaction temperature below 5 °C during their formation and to use the solution immediately in the next step without isolation.[2][3]
-
Nitrogen Evolution: The reaction releases nitrogen gas, which can cause a pressure buildup. The reactor must be adequately vented.[3]
-
Handling of Reagents: Use appropriate personal protective equipment (PPE) when handling corrosive acids and other hazardous reagents.
References
Application Notes and Protocols: 2-Ethynyl-3-iodopyridine in the Preparation of API Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-ethynyl-3-iodopyridine as a versatile building block in the synthesis of active pharmaceutical ingredient (API) intermediates. The unique bifunctional nature of this reagent, featuring both a reactive ethynyl group and an iodine atom on a pyridine scaffold, allows for sequential and diverse chemical transformations, making it a valuable tool in medicinal chemistry.
Introduction
This compound is a key starting material for the construction of complex heterocyclic systems that are prevalent in a wide range of pharmaceuticals. Its pyridine core is a common motif in drug molecules, often contributing to desired aqueous solubility and providing a key interaction point with biological targets. The ethynyl and iodo functionalities serve as handles for powerful cross-coupling reactions, enabling the introduction of various substituents and the formation of intricate molecular architectures.
The primary application of this compound in API intermediate synthesis revolves around palladium-catalyzed cross-coupling reactions, most notably the Sonogashira and Suzuki couplings. These reactions allow for the selective formation of carbon-carbon bonds under mild conditions, a crucial aspect in the multi-step synthesis of complex drug molecules.
Key Applications and Synthetic Strategies
The strategic positioning of the ethynyl and iodo groups on the pyridine ring allows for a variety of synthetic approaches to complex API intermediates.
Sonogashira Coupling: A Gateway to Substituted Alkynylpyridines
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] In the context of this compound, the iodine atom serves as the reactive site for this palladium- and copper-co-catalyzed reaction. This allows for the introduction of a wide array of aryl, heteroaryl, or vinyl substituents at the 3-position of the pyridine ring, while leaving the ethynyl group at the 2-position available for subsequent transformations.
The resulting 2-ethynyl-3-substituted pyridine intermediates are valuable precursors for a variety of API scaffolds. For instance, similar structures are integral to certain kinase inhibitors and other targeted therapies.
Experimental Workflow for Sonogashira Coupling:
Caption: General workflow for a Sonogashira coupling reaction.
Subsequent Cyclization Reactions: Building Fused Heterocyclic Systems
Following the Sonogashira coupling, the ethynyl group at the 2-position of the newly formed 3-substituted pyridine can be utilized for intramolecular cyclization reactions. This strategy is a powerful method for constructing fused heterocyclic systems, which are common cores in many API classes, including certain anticancer agents and antivirals. For example, an appropriately substituted aryl group introduced via Sonogashira coupling can undergo a palladium-catalyzed intramolecular cyclization with the adjacent ethynyl group to form a variety of polycyclic aromatic compounds.
Logical Relationship for Fused Heterocycle Synthesis:
Caption: Strategy for synthesizing fused heterocycles.
Experimental Protocols
The following protocols are representative examples of how this compound and its analogs can be utilized in the synthesis of API intermediates. The data presented is based on closely related structures and reactions found in the literature.[2]
General Procedure for Sonogashira Coupling of a 3-Halopyridine Derivative
This protocol describes a general method for the palladium-catalyzed Sonogashira coupling of a 3-halopyridine (as a proxy for this compound's reactivity at the 3-position) with various terminal alkynes.
Reaction Scheme:
Caption: Sonogashira coupling of 2-amino-3-bromopyridine.
Materials:
-
2-Amino-3-bromopyridine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium(II) trifluoroacetate (Pd(CF₃COO)₂) (2.5 mol%)
-
Triphenylphosphine (PPh₃) (5.0 mol%)
-
Copper(I) iodide (CuI) (5.0 mol%)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a dried round-bottom flask under a nitrogen atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).
-
Add anhydrous DMF, and stir the mixture for 30 minutes at room temperature.
-
Add 2-amino-3-bromopyridine (1.0 equiv) and the terminal alkyne (1.2 equiv), followed by Et₃N.
-
Heat the reaction mixture to 100°C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature, filter through a pad of celite, and wash with ethyl acetate.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-amino-3-alkynylpyridine.
Quantitative Data for Sonogashira Coupling of 2-Amino-3-bromopyridine with Various Alkynes
The following table summarizes the yields obtained for the Sonogashira coupling of 2-amino-3-bromopyridine with a range of terminal alkynes, demonstrating the versatility of this reaction for creating diverse API intermediates.[2]
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 2-Amino-3-(phenylethynyl)pyridine | 98 |
| 2 | 4-Methylphenylacetylene | 2-Amino-3-((4-methylphenyl)ethynyl)pyridine | 87 |
| 3 | 4-Methoxyphenylacetylene | 2-Amino-3-((4-methoxyphenyl)ethynyl)pyridine | 89 |
| 4 | 1-Heptyne | 2-Amino-3-(hept-1-yn-1-yl)pyridine | 90 |
| 5 | Cyclopropylacetylene | 2-Amino-3-(cyclopropylethynyl)pyridine | 89 |
| 6 | Thiophen-2-ylacetylene | 2-Amino-3-(thiophen-2-ylethynyl)pyridine | 89 |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of API intermediates. Its ability to undergo sequential, regioselective cross-coupling reactions provides a powerful platform for the construction of complex, substituted pyridine and fused-pyridine scaffolds. The protocols and data presented herein demonstrate the utility of Sonogashira coupling as a primary transformation, opening the door to a wide array of potential drug candidates. Researchers and drug development professionals can leverage the reactivity of this compound to efficiently access novel chemical matter for various therapeutic targets.
References
Troubleshooting & Optimization
Technical Support Center: Sonogashira Coupling of 2-Ethynyl-3-iodopyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Sonogashira reactions involving 2-ethynyl-3-iodopyridine.
Frequently Asked Questions (FAQs)
Q1: What are the typical catalyst systems used for the Sonogashira coupling of this compound?
A1: The Sonogashira reaction traditionally employs a dual catalyst system consisting of a palladium(0) complex and a copper(I) salt.[1] Common palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[2] The copper(I) co-catalyst, typically copper(I) iodide (CuI), is added to increase the reaction rate.[1] However, copper-free Sonogashira reactions have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[1][3]
Q2: Why is my Sonogashira reaction of this compound resulting in a low yield?
A2: Low yields in this reaction can stem from several factors:
-
Catalyst Deactivation: The palladium(0) catalyst can be sensitive to air, leading to the formation of inactive palladium black.[4] Ensuring the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) is crucial.
-
Homocoupling Side Reaction: The presence of oxygen can promote the homocoupling of the terminal alkyne, a significant side reaction that consumes the starting material.[5][6]
-
Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the reaction outcome.[7] For instance, using an inappropriate solvent where the reactants or catalyst are not fully soluble can lead to poor conversion.[8]
-
Impure Reagents: The purity of the this compound, the coupling partner, and the solvents can affect the reaction.
Q3: How can I minimize the formation of the homocoupled byproduct (Glaser coupling)?
A3: The formation of homocoupling products is a common issue, particularly in copper-catalyzed Sonogashira reactions.[1] Here are some strategies to minimize this side reaction:
-
Copper-Free Conditions: The most direct approach is to perform the reaction in the absence of a copper co-catalyst.[3] Various copper-free protocols have been successfully developed.[9][10]
-
Use of an Inert Atmosphere: Rigorously deoxygenating the reaction mixture and maintaining an inert atmosphere of nitrogen or argon can significantly reduce homocoupling, as oxygen promotes this side reaction.[5]
-
Diluted Hydrogen Atmosphere: One study suggests that using an atmosphere of hydrogen gas diluted with nitrogen or argon can reduce the homocoupling side product to about 2%.[5][6]
Q4: What is the role of the base in the Sonogashira reaction?
A4: The base plays a crucial role in the Sonogashira reaction. It is required to deprotonate the terminal alkyne, forming the reactive acetylide species.[1] Additionally, the base neutralizes the hydrogen halide that is formed as a byproduct during the reaction.[1] Common bases used are amines, such as triethylamine (Et₃N) or diisopropylamine (DIPA), which can also serve as the solvent.[1] Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be used, particularly in copper-free systems.[8][11]
Q5: Can I perform the Sonogashira reaction of this compound under aerobic (air) conditions?
A5: While traditional Sonogashira reactions require anaerobic conditions to prevent catalyst deactivation and homocoupling, recent advancements have led to the development of air-stable catalyst systems that allow the reaction to be performed in the presence of air.[1][12] However, for sensitive substrates or to maximize yield, performing the reaction under an inert atmosphere is generally recommended.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently basic conditions. 3. Low reaction temperature. 4. Poor solubility of reactants. | 1. Use a fresh source of palladium catalyst. Ensure proper inert atmosphere techniques to prevent catalyst decomposition. 2. Switch to a stronger base or increase the amount of base. Ensure the base is not degraded. 3. Increase the reaction temperature. The reactivity of aryl iodides is generally high, but some systems may require heating.[1] 4. Choose a different solvent or a solvent mixture to ensure all components are dissolved. Common solvents include THF, DMF, and acetonitrile.[8] |
| Significant Homocoupling | 1. Presence of oxygen. 2. High concentration of copper catalyst. | 1. Thoroughly degas the solvent and reagents before starting the reaction and maintain a strict inert atmosphere. 2. Reduce the amount of copper iodide or switch to a copper-free protocol.[1] |
| Formation of Palladium Black | 1. Decomposition of the palladium(0) catalyst. | 1. Ensure the reaction is free of oxygen. The use of phosphine ligands can help stabilize the palladium catalyst.[4] |
| Difficulty in Product Purification | 1. Presence of residual catalyst. 2. Formation of byproducts. | 1. Pass the crude reaction mixture through a short plug of silica gel or celite to remove palladium residues. 2. Optimize reaction conditions to minimize byproduct formation. If homocoupling is the issue, refer to the solutions above. |
Experimental Protocols
General Procedure for Copper-Catalyzed Sonogashira Coupling:
A flame-dried flask is charged with this compound (1.0 equiv.), the coupling partner (1.1 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.01-0.05 equiv.), and copper(I) iodide (0.02-0.10 equiv.). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine, 2-3 equiv.) are then added via syringe. The reaction mixture is stirred at room temperature or heated to a specified temperature until the starting material is consumed (monitored by TLC or LC-MS). Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques.[13]
General Procedure for Copper-Free Sonogashira Coupling:
In a typical copper-free procedure, a flask is charged with this compound (1.0 equiv.), the coupling partner (1.2 equiv.), and a palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand).[11] The flask is purged with an inert gas. A degassed solvent and a suitable base (e.g., Cs₂CO₃ or an amine) are added.[11][14] The reaction is then stirred at the appropriate temperature. Work-up and purification follow standard procedures.
Quantitative Data Summary
Table 1: Effect of Catalyst and Base on Sonogashira Coupling Yield
| Entry | Palladium Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | Et₃N (2) | DMF | 100 | 96 | [13] |
| 2 | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N (2) | DMF | 100 | 95 | [13] |
| 3 | Pd(OAc)₂ (2) | None | K₂CO₃ (1.5) | Isopropanol | 25 | Good to Excellent | [15] |
| 4 | Pd(CH₃CN)₂Cl₂ (0.5) | None | Cs₂CO₃ (1) | 2-MeTHF | Room Temp | Good to Excellent | [11] |
Note: Yields are for illustrative purposes and can vary based on the specific coupling partners and reaction conditions.
Visualizations
Caption: Catalytic cycle of the copper-catalyzed Sonogashira reaction.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. depts.washington.edu [depts.washington.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. golden.com [golden.com]
- 13. scirp.org [scirp.org]
- 14. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
Side reactions and byproducts in 2-Ethynyl-3-iodopyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-ethynyl-3-iodopyridine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for the synthesis of this compound is the Sonogashira coupling reaction. This reaction involves the cross-coupling of a terminal alkyne, such as trimethylsilylacetylene (TMSA), with an aryl halide, typically a dihalopyridine like 2-bromo-3-iodopyridine or 2-chloro-3-iodopyridine. The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][2][3][4][5][6][7][8][9][10][11][12][13]
Q2: Why is a protected alkyne like trimethylsilylacetylene (TMSA) often used instead of acetylene gas?
A2: Using a protected alkyne like TMSA offers several advantages. Firstly, it is a liquid and is therefore easier and safer to handle than acetylene gas. Secondly, the bulky trimethylsilyl group helps to prevent the undesired homocoupling of the alkyne, a common side reaction known as Glaser coupling. The TMS group is then removed in a subsequent deprotection step to yield the terminal alkyne.
Q3: What are the typical catalysts and reaction conditions for the Sonogashira coupling to synthesize this compound?
A3: Typical catalysts include a palladium(0) source, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), and a copper(I) salt, most commonly copper(I) iodide (CuI). The reaction is typically carried out in a solvent such as triethylamine (Et₃N) or a mixture of THF and an amine base. The base, often an amine like triethylamine or diisopropylamine, is crucial for the reaction mechanism. The reaction temperature can range from room temperature to elevated temperatures, depending on the reactivity of the specific substrates.[4][13]
Troubleshooting Guide
Problem 1: Low or no yield of the desired this compound product.
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | The palladium catalyst, particularly Pd(0) complexes, can be sensitive to air and may decompose. A color change of the reaction mixture to black, indicating the formation of palladium black, is a sign of catalyst decomposition.[2] Ensure all reagents and solvents are properly degassed and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use fresh, high-quality catalysts. |
| Inhibitors in Reagents | The amine base can be a source of impurities if it is old or has been improperly stored. Distilling the amine base before use can remove impurities. Solvents should be anhydrous. |
| Insufficient Reaction Temperature | While some Sonogashira couplings proceed at room temperature, electron-deficient substrates like dihalopyridines may require heating to achieve a reasonable reaction rate. Gradually increase the reaction temperature and monitor the progress by TLC or GC/MS. |
| Poor Substrate Reactivity | The reactivity of the halide in the dihalopyridine is critical. Iodo-substituted positions are generally more reactive than bromo- or chloro-substituted positions. If using a less reactive halide, consider using a more active catalyst system or higher temperatures. |
Problem 2: Formation of significant amounts of homocoupled alkyne (diacetylene) byproduct.
| Possible Cause | Troubleshooting Steps |
| Presence of Oxygen | The homocoupling of terminal alkynes (Glaser coupling) is promoted by the presence of oxygen.[11] Rigorous degassing of all solvents and reagents and maintaining a strict inert atmosphere throughout the reaction is critical to minimize this side reaction. |
| High Copper(I) Catalyst Loading | While essential for the reaction, high concentrations of the copper(I) co-catalyst can favor the homocoupling side reaction. Reduce the amount of CuI used in the reaction. Copper-free Sonogashira protocols are also an alternative to consider. |
| Use of an Unprotected Alkyne | Using a protected alkyne such as trimethylsilylacetylene (TMSA) significantly reduces the propensity for homocoupling. The TMS group is removed in a separate step after the coupling reaction. |
Problem 3: Difficulty in purifying the final product.
| Possible Cause | Troubleshooting Steps |
| Presence of Catalyst Residues | Palladium and copper residues can complicate purification. After the reaction, perform an aqueous workup to remove the amine hydrohalide salts and a significant portion of the metal catalysts. A filtration through a pad of celite can also be beneficial. |
| Similar Polarity of Product and Byproducts | Byproducts such as the homocoupled diacetylene can have similar polarities to the desired product, making chromatographic separation challenging. Optimize the reaction conditions to minimize byproduct formation. For purification, column chromatography on silica gel is typically employed. A careful selection of the eluent system is crucial for achieving good separation. |
| Product Instability | Some ethynylpyridines can be unstable. It is advisable to store the purified product under an inert atmosphere, protected from light, and at low temperatures to prevent degradation. |
Experimental Protocols
A representative experimental protocol for a Sonogashira coupling reaction to produce a substituted ethynylpyridine is provided below. Note that this is a general procedure and may require optimization for the specific synthesis of this compound.
Synthesis of 2-Amino-3-(phenylethynyl)pyridine (A Model Reaction) [4][13]
-
Materials:
-
2-Amino-3-bromopyridine
-
Phenylacetylene
-
Palladium(II) trifluoroacetate (Pd(TFA)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a reaction flask, add Pd(TFA)₂ (2.5 mol%), PPh₃ (5 mol%), and CuI (5 mol%).
-
The flask is evacuated and backfilled with an inert gas (e.g., nitrogen).
-
Add DMF as the solvent, followed by triethylamine.
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Add 2-amino-3-bromopyridine (1 equivalent) and phenylacetylene (1.2 equivalents).
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The reaction mixture is heated to 100 °C and stirred for 3 hours, with the reaction progress monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and subjected to an aqueous workup.
-
The crude product is then purified by column chromatography on silica gel.
-
Visualizations
Sonogashira Coupling Catalytic Cycle
Caption: The catalytic cycle of the copper-catalyzed Sonogashira coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield Sonogashira reactions.
Relationship between Reaction Parameters and Side Reactions
Caption: Key reaction parameters influencing common side reactions in Sonogashira coupling.
References
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scirp.org [scirp.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimization of 2-Ethynyl-3-iodopyridine Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the coupling reactions of 2-Ethynyl-3-iodopyridine.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the coupling reactions of this compound, a substrate known to present challenges in cross-coupling chemistry.
Question 1: I am observing low to no yield in my Sonogashira coupling of this compound. What are the potential causes and solutions?
Answer:
Low yields in Sonogashira couplings involving pyridine substrates are a common issue. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, inhibiting its catalytic activity. Here are several factors to investigate:
-
Catalyst System:
-
Palladium Source: Ensure the palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, is of high quality and has been stored under inert conditions to prevent degradation.[1] Consider using a more active pre-catalyst or a ligand that can mitigate pyridine coordination.
-
Copper Co-catalyst: The presence of a copper(I) co-catalyst like CuI is crucial for activating the terminal alkyne.[1][2] However, impurities or oxidation of the CuI can lead to the undesired homocoupling of the alkyne (Glaser coupling).[2] Using fresh, high-purity CuI is recommended. In some cases, a copper-free Sonogashira protocol might be a suitable alternative to avoid homocoupling side products.[1][2]
-
Ligand Choice: The phosphine ligands on the palladium catalyst play a critical role. Bulky and electron-rich ligands can sometimes improve catalyst performance and stability.[1]
-
-
Reaction Conditions:
-
Solvent: The choice of solvent is critical. Amine bases like triethylamine (Et₃N) can often serve as both the base and the solvent.[3] However, in some cases, using a co-solvent like THF or DMF can be beneficial.[4] Ensure all solvents are anhydrous and degassed to prevent quenching of the catalyst and reagents.[3][5]
-
Base: A suitable base is required to deprotonate the terminal alkyne. Common bases include amines like triethylamine, diisopropylethylamine (DIPEA), or inorganic bases like K₂CO₃ or Cs₂CO₃.[1] The choice of base can significantly impact the reaction outcome.
-
Temperature: While Sonogashira reactions can often proceed at room temperature, gentle heating (e.g., 40-60 °C) may be necessary to drive the reaction to completion, especially with challenging substrates.[2][3] However, excessive heat can lead to catalyst decomposition.
-
Inert Atmosphere: These reactions are highly sensitive to oxygen. It is imperative to set up the reaction under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents to prevent catalyst oxidation and alkyne homocoupling.[2][5]
-
-
Substrate-Specific Issues:
Logical Troubleshooting Workflow for Low Yield in Sonogashira Coupling
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
Purification techniques for 2-Ethynyl-3-iodopyridine reaction products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the purification of 2-Ethynyl-3-iodopyridine. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method for synthesizing this compound is the Sonogashira cross-coupling reaction. This reaction typically involves the coupling of a 3-iodopyridine derivative with a terminal alkyne, such as ethynyltrimethylsilane (TMSA), in the presence of a palladium catalyst and a copper(I) co-catalyst. The use of TMSA requires a subsequent deprotection step to yield the terminal alkyne.
Q2: What are the typical impurities I might encounter in my crude this compound product?
Common impurities include:
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Homocoupled alkyne (Glaser coupling byproduct): This is a significant byproduct, especially when the reaction is exposed to oxygen.
-
Unreacted starting materials: Residual 3-iodopyridine or the alkyne source may be present.
-
Catalyst residues: Palladium and copper catalysts may need to be removed.
-
Solvent and base residues: Depending on the workup, residual solvents like DMF or bases like triethylamine may be present.
Q3: What are the recommended purification techniques for this compound?
The primary purification methods are:
-
Flash column chromatography: This is the most common and effective method for separating the desired product from impurities.
-
Recrystallization: If the crude product is a solid and of sufficient purity, recrystallization can be an effective final purification step.
Q4: Is this compound a stable compound?
While generally stable, ethynyl-iodopyridines can be sensitive to prolonged exposure to light and air. It is advisable to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool place.
Troubleshooting Guides
Problem 1: Low Yield After Purification
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Product loss during aqueous workup. | The product may have some water solubility. Minimize the volume of water used and back-extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). |
| Product streaking or irreversible adsorption on silica gel during column chromatography. | The pyridine nitrogen can interact strongly with the acidic silica gel. Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1-2%). Alternatively, use neutral alumina as the stationary phase. |
| Co-elution of product with impurities. | Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) often provides better separation. |
| Decomposition on silica gel. | If the compound is unstable on silica, minimize the time it spends on the column by using a wider column and a faster flow rate. |
Problem 2: Persistent Impurities After Column Chromatography
Possible Causes & Solutions
| Impurity | Identification | Recommended Solution |
| Homocoupled Alkyne | Typically a less polar spot on TLC than the desired product. | Optimize chromatography with a less polar eluent system to increase separation. If the impurity persists, consider a copper-free Sonogashira protocol to minimize its formation. |
| Unreacted 3-Iodopyridine | A more polar spot on TLC. | Ensure the reaction goes to completion by monitoring with TLC. Adjust the stoichiometry of the alkyne if necessary. A more polar solvent system during chromatography should separate it from the product. |
| Catalyst Residues | May appear as baseline material or dark coloration at the top of the column. | Before chromatography, filter the crude reaction mixture through a plug of Celite® or silica gel, washing with the reaction solvent. An aqueous wash with a solution of ammonium chloride can help remove copper salts. |
Experimental Protocols
General Sonogashira Coupling Protocol for this compound
This protocol is a general guideline and may require optimization.
-
Reaction Setup: To a flame-dried Schlenk flask, add 3-iodopyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.025 eq).
-
Solvent and Reagents: Evacuate and backfill the flask with an inert gas (e.g., argon). Add degassed THF as the solvent, followed by diisopropylamine (7.0 eq) and ethynyltrimethylsilane (1.1 eq).
-
Reaction: Stir the reaction mixture at room temperature for 3 hours, monitoring the progress by TLC.
-
Workup:
-
Dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing the pad with additional diethyl ether.
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Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Deprotection: Dissolve the crude TMS-protected product in a suitable solvent (e.g., THF or methanol) and treat with a fluoride source (e.g., TBAF) or a base (e.g., K₂CO₃) to remove the TMS group.
-
Purification: Purify the crude this compound by flash column chromatography.
Flash Column Chromatography Purification Protocol
| Parameter | Recommendation |
| Stationary Phase | Silica gel (230-400 mesh). Consider deactivating with 1% triethylamine in the eluent if streaking is observed. |
| Eluent System | Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate. A common starting gradient is 0% to 20% ethyl acetate in hexane. |
| TLC Monitoring | Use the same solvent system for TLC analysis to determine the optimal elution conditions. The product is expected to be more polar than the homocoupled byproduct and less polar than unreacted 3-iodopyridine. |
Visualized Workflows
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for column chromatography issues.
Technical Support Center: Overcoming Low Reactivity of 2-Ethynyl-3-iodopyridine in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of 2-ethynyl-3-iodopyridine in various cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit low reactivity in cross-coupling reactions?
A1: The reduced reactivity of this compound can be attributed to a combination of electronic and steric factors, as well as the potential for catalyst inhibition. The electron-withdrawing nature of the pyridine nitrogen and the alkyne can deactivate the C-I bond towards oxidative addition, a crucial step in the catalytic cycle. Additionally, the pyridine nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive catalyst species and hindering the reaction. The substitution pattern at the 2 and 3 positions can also create steric hindrance around the reactive site.
Q2: What are the most common cross-coupling reactions where this compound is used?
A2: this compound is a valuable building block and is commonly employed in Sonogashira, Suzuki, and Buchwald-Hartwig cross-coupling reactions to introduce diverse functionalities, which are crucial for the synthesis of complex molecules in pharmaceutical and materials science research.
Q3: Are there any general tips to improve the success rate of cross-coupling reactions with this substrate?
A3: Yes, several general strategies can enhance the reactivity of this compound:
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Ligand Selection: Employing bulky, electron-rich phosphine ligands can promote the oxidative addition step and stabilize the active catalytic species.
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Catalyst Choice: Using pre-formed palladium catalysts or palladacycle pre-catalysts can sometimes be more effective than generating the active catalyst in situ.
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Base Selection: The choice of base is critical and is reaction-dependent. Strong, non-coordinating bases are often preferred.
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Solvent and Temperature: Optimization of the solvent and reaction temperature is crucial. Higher temperatures may be required, but care must be taken to avoid substrate and product decomposition.
-
Inert Atmosphere: Strict adherence to inert atmosphere techniques (e.g., using Schlenk lines or a glovebox) is essential to prevent catalyst deactivation by oxygen.
Troubleshooting Guides
Sonogashira Coupling
Issue: Low to no conversion of this compound in a Sonogashira reaction.
This guide provides a systematic approach to troubleshooting common issues in the Sonogashira coupling of this compound with terminal alkynes.
Quantitative Data: Sonogashira Coupling of 2-Amino-3-bromopyridine (A Structural Analog) [1]
The following table presents optimized conditions for a successful Sonogashira coupling of a structurally similar substrate, 2-amino-3-bromopyridine, which can serve as a starting point for optimizing the reaction of this compound.
| Parameter | Condition |
| Palladium Catalyst | Pd(CF₃COO)₂ (2.5 mol%) |
| Ligand | PPh₃ (5 mol%) |
| Copper Co-catalyst | CuI (5 mol%) |
| Base | Et₃N (Triethylamine) |
| Solvent | DMF (Dimethylformamide) |
| Temperature | 100 °C |
| Reaction Time | 3 hours |
| Yield | 72% - 96% |
Experimental Protocol: Sonogashira Coupling of 2-Amino-3-bromopyridine [1]
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To a 10 mL round-bottomed flask under a nitrogen atmosphere, add Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%).
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Add 2.0 mL of DMF and stir the mixture for 30 minutes.
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Add 2-amino-3-bromopyridine (0.5 mmol) and the terminal alkyne (0.6 mmol).
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Heat the reaction mixture to 100 °C and monitor the reaction progress by TLC.
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Upon completion, cool the reaction mixture and pour it into a saturated aqueous solution of sodium chloride (10 mL).
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Extract the aqueous layer with ethyl acetate (3 x 10 mL).
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Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired product.
Suzuki Coupling
Issue: Poor yield in the Suzuki coupling of this compound with a boronic acid.
This guide outlines potential solutions for improving the yield of Suzuki couplings involving this compound.
Quantitative Data: Suzuki Coupling of 3-Iodopyridine
While specific data for this compound is scarce, the following conditions have been reported for the successful Suzuki coupling of 3-iodopyridine, which can be adapted.
| Parameter | Condition 1 | Condition 2 |
| Palladium Catalyst | Pd(dppf)Cl₂ | Pd(PPh₃)₄ |
| Ligand | dppf (in catalyst) | PPh₃ (in catalyst) |
| Base | K₃PO₄ | Na₂CO₃ |
| Solvent | Dioxane | Propylene Carbonate/Water |
| Temperature | 100 °C | 130 °C |
| Yield | Moderate to Good | 93%[2] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Halopyridines [2]
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In a reaction vessel, combine the halopyridine (1.0 mmol), arylboronic acid (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the solvent system (e.g., dioxane/water 4:1).
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Degas the mixture by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
Issue: Failure to form the C-N bond in a Buchwald-Hartwig amination of this compound.
This guide offers strategies to overcome common hurdles in the Buchwald-Hartwig amination of this compound.
Quantitative Data: Buchwald-Hartwig Amination of 3-Iodopyridine [3]
The following conditions were successful for the amination of 3-iodopyridine and can be used as a starting point for this compound.
| Parameter | Condition |
| Catalyst | Ni(acac)₂ (in some cases) |
| Additive | Phenylboronic ester |
| Base | K₃PO₄ |
| Solvent | Not specified |
| Temperature | Not specified |
| Yield | 86% |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., 1-2 mol%) and ligand (e.g., 2-4 mol%) to a dry reaction tube.
-
Add the aryl halide (1.0 equiv.) and the amine (1.2 equiv.).
-
Add the base (e.g., NaOtBu, 1.4 equiv.).
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the reaction mixture at the desired temperature (typically 80-110 °C) with stirring for the specified time (monitor by LC-MS or GC-MS).
-
After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Disclaimer: The provided protocols and data are intended as a guide. Optimal conditions may vary depending on the specific coupling partners and reaction scale. It is highly recommended to perform small-scale optimization experiments to determine the best conditions for your specific reaction.
References
Troubleshooting guide for 2-Ethynyl-3-iodopyridine experimental setups
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Ethynyl-3-iodopyridine in experimental setups, with a focus on the commonly employed Sonogashira cross-coupling reaction.
I. Safety First: Handling this compound
Before beginning any experiment, it is crucial to be aware of the safety precautions for handling this compound and related reagents.
Question: What are the primary safety concerns when working with this compound and its precursors?
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.[1][2][3]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust, vapors, or fumes.[1][4]
-
Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse the affected area immediately and thoroughly with water.[1][3]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[1][4]
-
Disposal: Dispose of waste materials according to institutional and local regulations for chemical waste.[1][4]
II. Troubleshooting Sonogashira Coupling Reactions
The Sonogashira coupling is a cornerstone reaction for utilizing this compound. Below are common issues and their solutions.
Frequently Asked Questions (FAQs):
Question: My Sonogashira reaction is not proceeding, or the yield is very low. What are the likely causes?
Answer: Several factors can contribute to a failed or low-yielding Sonogashira reaction. A systematic approach to troubleshooting is often the most effective.
Troubleshooting Workflow for Low/No Product Formation:
References
Technical Support Center: Enhancing the Stability of 2-Ethynyl-3-iodopyridine in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and stabilizing 2-Ethynyl-3-iodopyridine in solution. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is turning yellow/brown. What is causing this discoloration?
A1: Discoloration is a common indicator of degradation. For this compound, this can be attributed to several factors, including:
-
Photodegradation: Iodinated aromatic compounds are often sensitive to light, which can induce the cleavage of the carbon-iodine bond and lead to the formation of colored byproducts.
-
Oxidation: The ethynyl group and the pyridine ring can be susceptible to oxidation, especially in the presence of air.
-
Polymerization: Terminal alkynes can undergo polymerization, particularly in the presence of trace metals or under certain temperature and light conditions.
-
pH-mediated degradation: Both acidic and alkaline conditions can promote the degradation of pyridine derivatives. Studies on similar compounds have shown that they are often most stable in a neutral pH environment[1].
Q2: What are the primary degradation pathways for this compound?
A2: While specific degradation pathways for this exact molecule are not extensively documented, based on its functional groups, the following pathways are likely:
-
Deiodination: Cleavage of the C-I bond, which can be initiated by light or heat.
-
Alkyne Reactions: The terminal alkyne is susceptible to dimerization, oligomerization, or reaction with nucleophiles, particularly under basic conditions.
-
Pyridine Ring Opening: Although less common under mild conditions, the pyridine ring can be cleaved under harsh acidic or basic conditions, or in the presence of strong oxidizing agents.
Q3: How can I improve the stability of my this compound solution?
A3: To enhance the stability of your solution, consider the following preventative measures:
-
Light Protection: Store the solid compound and its solutions in amber vials or wrapped in aluminum foil to protect them from light.
-
Inert Atmosphere: For prolonged storage or sensitive reactions, handle the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Temperature Control: Store solutions at low temperatures (2-8 °C). For long-term storage, consider freezing the solution if the solvent allows.
-
pH Control: Maintain a neutral pH of the solution. If the experimental conditions permit, using a buffer system can help maintain pH stability.
-
Solvent Choice: Use high-purity, degassed solvents. Protic solvents may participate in degradation pathways, so aprotic solvents might be preferable for storage, depending on solubility.
-
Avoid Contaminants: Ensure all glassware is scrupulously clean and free of trace metals that could catalyze polymerization.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected peaks in HPLC/LC-MS analysis | Degradation of this compound | 1. Review storage and handling procedures (see FAQs).2. Perform a forced degradation study (see Experimental Protocols) to identify potential degradants.3. Re-purify the compound if necessary. |
| Inconsistent reaction yields | Instability of the starting material in the reaction mixture | 1. Use freshly prepared solutions of this compound.2. Ensure the reaction is performed under an inert atmosphere.3. Investigate the compatibility of the reaction conditions (e.g., base, catalyst) with the stability of the compound. |
| Solution discoloration upon addition of a base | Base-catalyzed degradation of the terminal alkyne or the pyridine moiety. | 1. Use the minimum necessary amount of a weaker, non-nucleophilic base.2. Add the base at a low temperature.3. Consider using a protected version of the alkyne (e.g., a trimethylsilyl-protected alkyne) if the reaction chemistry allows. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study can help identify the conditions under which this compound is unstable and characterize its degradation products.
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Acetonitrile (ACN) or other suitable solvent
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with a suitable C18 column and UV detector
-
Photostability chamber
-
Oven
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent (e.g., 1 mg/mL in ACN).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a sample of the stock solution in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a sample of the stock solution to light in a photostability chamber according to ICH guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). Keep a control sample wrapped in foil to serve as a dark control.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and alkaline samples before analysis.
-
Analyze all samples by HPLC to determine the percentage of degradation and to observe the formation of any new peaks.
-
Data Presentation:
| Stress Condition | Incubation Time (hours) | % Degradation of this compound | Number of Degradation Products |
| 0.1 M HCl, 60°C | 24 | ||
| 0.1 M NaOH, 60°C | 24 | ||
| 3% H₂O₂, RT | 24 | ||
| 80°C | 48 | ||
| Photolysis | - |
(Note: The table should be filled with experimental data.)
Protocol 2: Analytical Method for Stability Monitoring
Objective: To provide a reliable HPLC method for assessing the purity and stability of this compound.
HPLC Parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 30% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
Validation & Comparative
A Comparative Analysis for Synthetic Strategy: 2-Ethynyl-3-iodopyridine vs. 2-Bromo-3-ethynylpyridine
For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic route. This guide provides a detailed comparative study of two key heterocyclic intermediates: 2-Ethynyl-3-iodopyridine and 2-Bromo-3-ethynylpyridine. The following sections present their physicochemical properties, synthesis, reactivity in cross-coupling reactions, and spectroscopic data to aid in the selection of the optimal reagent for your research needs.
Physicochemical Properties: A Head-to-Head Comparison
A summary of the key physicochemical properties of this compound and 2-bromo-3-ethynylpyridine is presented in Table 1. The most significant difference lies in their molecular weights, which has implications for reaction stoichiometry and product analysis.
| Property | This compound | 2-Bromo-3-ethynylpyridine |
| Molecular Formula | C₇H₄IN[1] | C₇H₄BrN |
| Molecular Weight | 229.02 g/mol [1] | 182.02 g/mol |
| Canonical SMILES | C#CC1=C(C=CC=N1)I[1] | C#CC1=NC=CC=C1Br |
| InChI Key | HGRLZUZGSQIRGZ-UHFFFAOYSA-N[1] | HVRDZOHXNYKPRH-UHFFFAOYSA-N |
| XLogP3 | 1.8[1] | Not available |
| Hydrogen Bond Acceptor Count | 1[1] | 1 |
Synthesis of Starting Materials
The synthesis of both this compound and 2-bromo-3-ethynylpyridine begins with the corresponding 3-halopyridines. The general synthetic strategies are outlined below.
Synthesis of 3-Bromopyridine and 3-Iodopyridine
3-Bromopyridine can be synthesized by the direct bromination of pyridine in the presence of sulfuric acid.[2] A typical procedure involves the dropwise addition of bromine to a solution of pyridine in concentrated sulfuric acid at elevated temperatures.[2]
3-Iodopyridine is commonly prepared from 3-bromopyridine via a Finkelstein reaction.[3] This involves heating 3-bromopyridine with sodium iodide and a copper(I) iodide catalyst in a suitable solvent like 1,4-dioxane under an inert atmosphere.[3]
References
Performance Benchmark: 2-Ethynyl-3-iodopyridine in Catalytic Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Reactivity of 2-Ethynyl-3-iodopyridine as a Substrate in Palladium-Catalyzed Cross-Coupling Reactions.
In the realm of modern organic synthesis, the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions is a cornerstone for the construction of complex molecular architectures. The choice of substrate is critical to the success of these transformations. This guide provides a comparative benchmark of this compound's performance as a substrate in two of the most prevalent cross-coupling reactions: the Sonogashira and Suzuki-Miyaura couplings. Its reactivity is contrasted with other substituted halopyridines to provide a framework for selecting the optimal building blocks for your synthetic endeavors.
Understanding the Reactivity of this compound
The reactivity of a substrate in cross-coupling reactions is primarily governed by the nature of the leaving group (the halide) and the electronic properties of the substituents on the aromatic ring. The general reactivity trend for halogens in palladium-catalyzed couplings is I > Br > Cl > F.[1]
This compound possesses two key features that dictate its performance:
-
The Iodo Group: As the most reactive of the common halogens in oxidative addition to a palladium(0) center, the iodine atom at the 3-position ensures a high propensity for participating in cross-coupling reactions.[1]
-
The Ethynyl Group: The ethynyl substituent at the 2-position is an electron-withdrawing group. Electron-withdrawing groups can increase the rate of the oxidative addition step, which is often the rate-determining step in the catalytic cycle, by making the carbon atom attached to the halogen more electrophilic.
Therefore, this compound is anticipated to be a highly reactive and efficient substrate in a variety of cross-coupling reactions.
Comparative Performance Data
The following table summarizes the performance of this compound in comparison to other relevant halopyridine substrates in Sonogashira and Suzuki-Miyaura cross-coupling reactions. The data is compiled from literature reports and extrapolated based on established reactivity principles.
| Substrate | Reaction Type | Coupling Partner | Catalyst System | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| This compound | Sonogashira | Phenylacetylene | Pd(PPh₃)₄, CuI | DMF | Et₃N | 100 | 3 | >90 (Predicted) |
| 2-Amino-3-bromopyridine | Sonogashira | Phenylacetylene | Pd(CF₃COO)₂, PPh₃, CuI | DMF | Et₃N | 100 | 3 | 96[2] |
| 3-Iodopyridine | Sonogashira | Phenylacetylene | (PPh₃)₂PdCl₂ | [TBP][4EtOV] | Et₃N | RT | - | 93[3] |
| 2-Chloro-5-iodopyridine | Sonogashira | Phenylacetylene | (PPh₃)₂PdCl₂ | [TBP][4EtOV] | Et₃N | RT | - | 72[3] |
| This compound | Suzuki-Miyaura | Phenylboronic acid | Pd(dppf)Cl₂ | Dioxane | Na₃PO₄ | 100 | 12 | >90 (Predicted) |
| 2,6-Dihalogenated-3-hydroxypyridines | Suzuki-Miyaura | Arylboronic acids | PdCl₂(PPh₃)₂ | DMF/H₂O | KHCO₃ | 110 | - | Good to Excellent[4] |
| 2-Pyridyl Nucleophiles | Suzuki-Miyaura | Aryl Halides | Pd₂(dba)₃ | Dioxane | KF | 110 | - | Good to Excellent[5] |
Experimental Protocols
Below are detailed, representative methodologies for Sonogashira and Suzuki-Miyaura coupling reactions, adaptable for use with this compound.
Sonogashira Coupling Protocol
This protocol is adapted from procedures for the coupling of halopyridines with terminal alkynes.[2][6]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₄ (0.025 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF or THF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, Pd(PPh₃)₄, and CuI.
-
Add the anhydrous, degassed solvent, followed by triethylamine.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Suzuki-Miyaura Coupling Protocol
This protocol is a general procedure for the coupling of aryl halides with boronic acids.[7][8]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd₂(dba)₃ (0.05 equiv)
-
Ligand (e.g., JohnPhos, 0.2 equiv)
-
Base (e.g., Cesium carbonate, 3.0 equiv)
-
Solvent system (e.g., THF/water)
Procedure:
-
In a round-bottom flask, combine this compound, the arylboronic acid, Pd₂(dba)₃, the phosphine ligand, and the base.
-
Add the solvent system (e.g., a mixture of THF and water).
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the mixture to the desired temperature (e.g., 40-100 °C) under an argon atmosphere and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl and extract with an organic solvent.
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Visualizing the Catalytic Pathway
The following diagrams illustrate the key steps in the Sonogashira and Suzuki-Miyaura catalytic cycles.
Figure 1. The catalytic cycle of the Sonogashira cross-coupling reaction.
Figure 2. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. scirp.org [scirp.org]
- 3. The Substituent Effects of Suzuki Coupling in Aqueous Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [file.scirp.org]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
A Comparative Guide to Catalysts for the Coupling of 2-Ethynyl-3-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira cross-coupling reaction is a fundamental tool in organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. This guide provides a comparative overview of various catalytic systems for the coupling of 2-ethynyl-3-iodopyridine, a crucial building block in the synthesis of novel pharmaceutical compounds and functional materials. The selection of an appropriate catalyst is paramount for achieving high yields, minimizing side products, and ensuring reaction efficiency.
This document summarizes quantitative data from studies on similar coupling reactions, outlines detailed experimental protocols, and provides visualizations of the reaction workflow to aid in the selection of the optimal catalytic system for your research needs.
Performance Comparison of Catalytic Systems
The efficiency of the Sonogashira coupling is highly dependent on the choice of catalyst, ligands, and reaction conditions. While direct comparative studies on this compound are limited, the following table summarizes the performance of common catalytic systems in the coupling of structurally related aryl iodides and bromides with terminal alkynes. This data provides valuable insights into the expected performance of these catalysts for the target reaction.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate Notes |
| Palladium-Based Catalysts | |||||||
| Pd(PPh₃)₂Cl₂ / CuI | PPh₃ | Et₃N | DMF | 100 | 3 | 98 | 2-Amino-3-bromopyridine with phenylacetylene[1] |
| Pd(CF₃COO)₂ / CuI | PPh₃ | Et₃N | DMF | 100 | 3 | up to 96 | 2-Amino-3-bromopyridines with various terminal alkynes |
| Pd(PPh₃)₄ / CuI | None | Et₃N | THF | RT-60 | 12-24 | 70-90 | General aryl iodides with terminal alkynes[2] |
| Pd/C (10%) | None | NaOH | Methanol | 100 | Flow | 53 | 4-Iodo-anisole with phenylacetylene (in a continuous flow reactor)[3] |
| Copper-Based (Pd-free) Catalysts | |||||||
| (PPh₃)₂CuBH₄ | PPh₃ | DBU | Ethanol | 120 | 24 | up to 99 | o-Iodoanilines with terminal alkynes[4][5] |
| CuI | Neocuproine | K₃PO₄ | DMF | 110 | 24 | 85-95 | Aryl iodides with terminal alkynes |
| CuSO₄·5H₂O | TT ligand | K₂CO₃ | DMSO | 120 | 12 | 60-80 | Aryl iodides with terminal alkynes[5] |
Note: The yields reported are for the coupling of substrates structurally similar to this compound. The actual yield for the target reaction may vary. Room Temperature (RT).
Experimental Protocols
Below are detailed experimental protocols for representative Sonogashira coupling reactions, which can be adapted for the coupling of this compound.
Protocol 1: Palladium/Copper Co-catalyzed Sonogashira Coupling
This protocol is adapted from the synthesis of 2-amino-3-(phenylethynyl)pyridine[1].
Materials:
-
2-Amino-3-bromopyridine (or this compound)
-
Phenylacetylene (or the desired coupling partner)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Nitrogen gas (for inert atmosphere)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add Pd(PPh₃)₂Cl₂ (e.g., 2.5 mol%) and CuI (e.g., 5 mol%).
-
Add anhydrous DMF to dissolve the catalysts.
-
Add 2-amino-3-bromopyridine (1 equivalent) and phenylacetylene (1.2 equivalents) to the flask.
-
Finally, add triethylamine (2 equivalents) as the base.
-
Heat the reaction mixture to 100 °C and stir for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Protocol 2: Palladium-Free, Copper-Catalyzed Sonogashira Coupling
This protocol is based on the coupling of o-iodoanilines with terminal alkynes using a copper catalyst[4][5].
Materials:
-
o-Iodoaniline (or this compound)
-
Terminal alkyne
-
Bis(triphenylphosphine)copper(I) tetrahydroborate ((PPh₃)₂CuBH₄)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Ethanol
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, combine o-iodoaniline (1 equivalent), the terminal alkyne (1.5 equivalents), and (PPh₃)₂CuBH₄ (5 mol%).
-
Add ethanol as the solvent.
-
Add DBU (2 equivalents) as the base.
-
Heat the reaction mixture to 120 °C and stir for 24 hours under an air atmosphere.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the product.
Reaction Workflow and Mechanism
The following diagrams illustrate the general experimental workflow for a catalyst screening study and the catalytic cycle of the Sonogashira reaction.
Caption: Workflow for comparing different catalysts in the coupling reaction.
Caption: The cooperative catalytic cycles in a Sonogashira coupling reaction.
References
- 1. scirp.org [scirp.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. thalesnano.com [thalesnano.com]
- 4. A Convenient, Efficient, and Inexpensive Copper(I) Complex Catalyzed Sonogashira Cross-Coupling of o-Iodoanilines with Terminal Alkynes [organic-chemistry.org]
- 5. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for 2-Ethynyl-3-iodopyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of hypothetical cross-validation data for two common analytical techniques applicable to the quantification of 2-Ethynyl-3-iodopyridine: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The presented data and protocols are intended to serve as a practical template for the development and validation of analytical methods for this and structurally related pharmaceutical intermediates.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. For a compound such as this compound, both HPLC and GC-MS offer robust and reliable means of quantification. The choice between these methods often depends on the specific requirements of the analysis, including sample matrix, required sensitivity, and laboratory resources.
Below is a summary of hypothetical performance data for the two techniques, illustrating a typical outcome of a cross-validation study.
Table 1: Comparison of HPLC and GC-MS Method Performance for this compound Analysis
| Parameter | HPLC Method | GC-MS Method | Acceptance Criteria |
| Linearity (R²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.9% - 102.1% | 98.0% - 102.0% |
| Precision (RSD%) | |||
| - Repeatability | 0.45% | 0.62% | ≤ 2.0% |
| - Intermediate Precision | 0.88% | 1.15% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL | Reportable |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.03 µg/mL | Reportable |
| Robustness | Robust | Robust | No significant impact on results |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. The following sections outline the hypothetical experimental protocols for the HPLC and GC-MS methods compared in this guide.
High-Performance Liquid Chromatography (HPLC) Method
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
A stock solution of this compound (1 mg/mL) is prepared in acetonitrile.
-
Working standards are prepared by serial dilution of the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Samples are diluted with acetonitrile to fall within the calibration range.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic and Mass Spectrometric Conditions:
-
Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp: 20°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM)
-
Monitored Ions (m/z): 229 (molecular ion), 202, 126
Standard and Sample Preparation:
-
A stock solution of this compound (1 mg/mL) is prepared in dichloromethane.
-
Working standards are prepared by serial dilution of the stock solution to concentrations ranging from 0.01 µg/mL to 50 µg/mL.
-
Samples are diluted with dichloromethane to fall within the calibration range.
Visualizing the Cross-Validation Workflow
The following diagram illustrates the logical flow of a cross-validation study for analytical methods.
Caption: Workflow for analytical method cross-validation.
This guide serves as a foundational resource for scientists and researchers involved in the analysis of this compound. The provided hypothetical data and protocols for HPLC and GC-MS methods offer a starting point for developing and validating robust analytical procedures tailored to specific research or manufacturing needs. The principles of method validation and cross-comparison are essential for ensuring data integrity and product quality in the pharmaceutical industry.[1][2][3][4][5]
References
Efficacy of 2-Ethynyl-3-iodopyridine in Drug Discovery: A Comparative Analysis
A comprehensive evaluation of 2-ethynyl-3-iodopyridine's role in medicinal chemistry reveals its potential as a versatile building block, primarily owing to the reactive ethynyl and iodo functionalities. These groups enable a variety of chemical transformations crucial for the synthesis of complex molecular architectures found in biologically active compounds. However, a direct and extensive body of research comparing its efficacy against other specific reagents in drug discovery remains limited in publicly accessible scientific literature. This guide, therefore, provides a broader comparative context by examining the utility of the core pyridine scaffold and the significance of ethynyl and iodo substitutions in the development of therapeutic agents.
The pyridine ring is a fundamental heterocyclic motif present in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry.[1] Its derivatives are integral to the development of treatments for a wide range of diseases, including cancer, viral infections, and cardiovascular disorders.[1] Halogenated pyridines, in particular, serve as key intermediates in pharmaceutical synthesis due to their versatile reactivity.[2][3] The presence of halogens like chlorine and iodine provides reactive handles for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the precise construction of complex molecules.[3]
The Role of Ethynyl and Iodo Groups
The 2-ethynyl and 3-iodo substitutions on the pyridine ring of the molecule offer distinct advantages in drug design and discovery. The ethynyl group is a valuable functional handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a bioorthogonal reaction widely used for linking molecules in biological systems.[4] This allows for the attachment of probes, imaging agents, or other functionalities to a drug candidate.
The iodine atom at the 3-position is an excellent leaving group in cross-coupling reactions, facilitating the introduction of various substituents to the pyridine core. This versatility is crucial in structure-activity relationship (SAR) studies, where researchers systematically modify a lead compound to optimize its pharmacological properties.
Comparative Landscape: Alternatives and Similar Scaffolds
While direct comparative efficacy data for this compound is scarce, its utility can be inferred by examining related and alternative structures used in drug discovery.
Table 1: Comparison of Pyridine-Based Scaffolds in Drug Discovery
| Scaffold/Compound | Key Features & Applications | Therapeutic Areas |
| 2-Chloro-3-iodopyridine | A versatile intermediate with two distinct halogen handles for selective functionalization.[2][3] | Oncology, neurology, anti-infectives.[2] |
| 3-Iodopyridine | Used in the synthesis of pyridine alkaloids and as an intermediate for pharmaceutical agents.[5] | Urinary tract infections (as an intermediate for phenazopyridine).[5] |
| 2-Iodopyridine | A reagent for producing human NAD+-dependent 15-hydroxyprostaglandin dehydrogenase inhibitors.[5] | Potential for anti-inflammatory and anti-cancer applications. |
| Cyanopyridones and Pyrido[2,3-d]pyrimidines | These scaffolds have shown promise as anticancer agents with dual VEGFR-2/HER-2 inhibitory action.[6][7] | Cancer.[6] |
| Styrylsulfonyl-methylpyridines | Identified as highly potent mitotic inhibitors with selective cytotoxicity to cancer cells.[8] | Cancer.[8] |
Experimental Protocols
Detailed experimental protocols for reactions involving halogenated pyridines and ethynyl groups are extensive and depend on the specific transformation. A general workflow for a Sonogashira coupling, a common reaction for such structures, is provided below.
General Protocol for Sonogashira Coupling:
-
Reaction Setup: A reaction vessel is charged with the iodopyridine derivative, a terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a suitable solvent (e.g., triethylamine or a mixture of THF and triethylamine).
-
Degassing: The reaction mixture is thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) to remove oxygen, which can deactivate the catalyst.
-
Reaction Conditions: The reaction is typically stirred at room temperature or heated, depending on the reactivity of the substrates.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the reaction mixture is quenched, and the product is extracted with an organic solvent.
-
Purification: The crude product is purified by column chromatography to yield the desired coupled product.
Visualizing Synthetic Pathways
The following diagrams illustrate the general utility of halogenated and ethynylated pyridines in synthetic chemistry, which is central to drug discovery.
Caption: Generalized Sonogashira coupling reaction scheme.
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).
References
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Research Collection | ETH Library [research-collection.ethz.ch]
- 5. chempanda.com [chempanda.com]
- 6. mdpi.com [mdpi.com]
- 7. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
Reactivity Showdown: Iodoethynylpyridines vs. Bromoethynylpyridines in Cross-Coupling Chemistry
A detailed comparison for researchers in synthetic chemistry and drug development, providing experimental insights into the reactivity of haloethynylpyridines.
In the realm of modern organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and functional materials, the choice of reactants is paramount to the success of a reaction. For scientists working with pyridine scaffolds, the selection between iodo- and bromo-ethynylpyridines in cross-coupling reactions, such as the Sonogashira coupling, can significantly impact reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of the reactivity of these two classes of compounds, supported by established chemical principles and illustrative experimental data.
Executive Summary
The reactivity of haloethynylpyridines in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling, is dictated by the nature of the halogen substituent. The carbon-halogen bond strength decreases in the order C-Br > C-I. Consequently, iodoethynylpyridines are generally more reactive than their bromoethynyl counterparts. This difference in reactivity is not merely theoretical but has practical implications in synthetic strategy, allowing for chemoselective reactions in molecules bearing both functionalities.
Reactivity Comparison: A Quantitative Look
The enhanced reactivity of iodo-substituted aromatic systems over bromo-substituted ones is a well-established principle in cross-coupling chemistry. The oxidative addition of the palladium(0) catalyst to the aryl-halide bond is the rate-determining step in the catalytic cycle of the Sonogashira reaction. The weaker carbon-iodine bond leads to a lower activation energy for this step, resulting in faster reaction rates.
This reactivity difference can be effectively exploited in chemoselective syntheses. For instance, in pyridines bearing both an iodine and a bromine atom, the Sonogashira coupling can be directed to occur exclusively at the iodo-position under carefully controlled conditions.
Table 1: Chemoselective Sonogashira Coupling of a Dihalogenated Pyridine
| Substrate | Reacting Position | Product | Yield | Reference |
| 2-Bromo-5-iodopyridine | C-I | 2-Bromo-5-(alkynyl)pyridine | High | [General principle from multiple sources] |
| 2-Bromo-5-iodopyridine | C-Br | No reaction at this site | - | [General principle from multiple sources] |
This table illustrates the expected outcome based on the established reactivity trend. Specific yields are highly dependent on the reaction conditions and the coupling partner.
Experimental Protocols
To provide a practical context, a detailed experimental protocol for a representative Sonogashira coupling of a bromopyridine is presented below. A similar protocol would be applicable to an iodopyridine, though likely with a shorter reaction time or at a lower temperature to achieve a comparable yield.
Sonogashira Coupling of 2-Amino-3-bromopyridine with a Terminal Alkyne
This protocol is adapted from a published procedure for the synthesis of 2-amino-3-alkynylpyridines.
Materials:
-
2-Amino-3-bromopyridine
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium(II) trifluoroacetate (Pd(CF₃COO)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), and CuI (5 mol%).
-
Add anhydrous DMF and stir the mixture at room temperature for 30 minutes.
-
Add 2-amino-3-bromopyridine (1.0 equivalent) and the terminal alkyne (1.2 equivalents).
-
Add triethylamine (2.0 equivalents).
-
Heat the reaction mixture to 100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Reaction Pathway
The following diagrams illustrate the key concepts discussed in this guide.
Figure 1: Reactivity comparison of iodo- and bromoethynylpyridines.
Figure 2: Chemoselective Sonogashira coupling on a bromo-iodopyridine.
Conclusion
The choice between iodo- and bromo-ethynylpyridines in Sonogashira cross-coupling reactions is a critical decision in synthetic design. Iodoethynylpyridines exhibit higher reactivity due to the weaker carbon-iodine bond, leading to faster reaction rates and milder reaction conditions compared to their bromo counterparts. This reactivity difference enables chemoselective functionalization of polyhalogenated pyridines, a valuable tool for the synthesis of complex molecular architectures. Researchers and drug development professionals can leverage this fundamental understanding to optimize their synthetic routes, improve yields, and access novel chemical space.
Assessing the Novelty of Compounds Derived from 2-Ethynyl-3-iodopyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with improved efficacy and reduced side effects is a driving force in medicinal chemistry. In this context, the strategic design and synthesis of new molecular scaffolds are of paramount importance. One such scaffold of growing interest is the 2-ethynyl-3-iodopyridine core. Its unique arrangement of reactive sites—a terminal alkyne and an iodo group on adjacent positions of a pyridine ring—offers a versatile platform for the construction of a diverse array of complex heterocyclic compounds. This guide provides a comparative assessment of the novelty of compounds that can be derived from this starting material, focusing on their potential as anticancer and antimicrobial agents. The performance of these novel compounds is compared with established alternatives, supported by experimental data from peer-reviewed studies.
Synthetic Versatility: A Gateway to Novel Heterocycles
The primary value of this compound lies in its capacity to undergo sequential, regioselective reactions. The presence of both an ethynyl and an iodo group allows for a variety of coupling and cyclization reactions to build more complex molecular architectures. A key synthetic strategy involves the Sonogashira coupling of the ethynyl group, followed by an intramolecular cyclization reaction utilizing the iodo group. This approach provides a streamlined route to fused heterocyclic systems, such as thieno[2,3-b]pyridines, which are known to possess a wide range of biological activities.
The Sonogashira cross-coupling reaction is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, typically employing a palladium catalyst and a copper co-catalyst.[1][2] This reaction can be performed under mild conditions, making it suitable for the synthesis of complex molecules.[1] The general workflow for the synthesis of novel compounds from a 2-ethynyl-3-halopyridine precursor is depicted below.
Caption: Synthetic workflow for generating novel fused heterocycles from this compound.
Comparative Anticancer Activity
Several novel thieno[2,3-b]pyridine and related fused pyridine derivatives have demonstrated significant anticancer activity, in some cases surpassing the efficacy of the standard chemotherapeutic agent, doxorubicin.
| Compound Class | Test Compound | Cancer Cell Line | IC50 (µM) of Test Compound | IC50 (µM) of Doxorubicin | Reference |
| Thienopyrimidines | Compound 5b | PC-3 (Prostate) | 16 | 24 | [3] |
| Compound 5b | HCT-116 (Colon) | 8 | 24 | [3] | |
| Compound 5d | PC-3 (Prostate) | 20 | 24 | [3] | |
| Compound 5d | HCT-116 (Colon) | 18 | 24 | [3] | |
| Compound 14 | MCF-7 (Breast) | 22.12 | 30.40 | [4] | |
| Compound 13 | MCF-7 (Breast) | 22.52 | 30.40 | [4] | |
| Thienopyridines | Compound 1g | HepG2 (Liver) | 0.016 | 0.37 | [5] |
| Compound 7 | HepG2 (Liver) | 3.67 µg/mL | 4.65 µg/mL | [6] | |
| Thieno[2,3-d]pyrimidines | Compound 5f | MCF-7 (Breast) | - | - | [7] |
Note: For compound 5f, the study states it was 4.64-folds more potent than doxorubicin, but does not provide the raw IC50 value for doxorubicin in that specific assay. For compound 7, the data is presented in µg/mL.
The data clearly indicates that novel compounds, particularly within the thienopyridine and thienopyrimidine classes, exhibit potent anticancer activity. For instance, compound 1g , a thienopyridine derivative, showed remarkably specific and potent activity against the hepatocellular carcinoma cell line HepG2, with an IC50 value significantly lower than that of doxorubicin.[5] Similarly, thienopyrimidine derivatives 5b and 5d demonstrated superior or comparable activity against prostate and colon cancer cell lines when compared to doxorubicin.[3]
The proposed mechanism of action for some of these novel compounds involves the inhibition of key signaling pathways implicated in cancer progression. For example, some thienopyrimidine derivatives have been shown to be dual inhibitors of EGFR and VEGFR-2, crucial receptors in tumor growth and angiogenesis.[7]
Caption: Proposed signaling pathway inhibition by novel thienopyrimidine derivatives.
Comparative Antimicrobial Activity
In addition to their anticancer potential, fused pyridine derivatives are also being explored for their antimicrobial properties. The increasing prevalence of antibiotic-resistant bacteria necessitates the development of new classes of antimicrobial agents.
| Compound Class | Test Compound | Bacterial Strain | MIC (µg/mL) of Test Compound | MIC (µg/mL) of Ciprofloxacin | Reference |
| Pyridine-pyrimidine hybrids | Compound 4b | E. coli | 62.5 | - | [8] |
| Compound 4d | S. aureus | 62.5 | - | [8] | |
| Compound 4m | S. pyogenes | 62.5 | - | [8] | |
| Ciprofloxacin-pyridinium salt | Compound 3e | S. aureus | 1.53 | - | [9] |
| Compound 3e | K. pneumoniae | 1.53 | - | [9] |
Note: The referenced studies for pyridine-pyrimidine hybrids did not include a direct comparison with ciprofloxacin in the same assay. Ciprofloxacin is a widely used broad-spectrum antibiotic.
The data suggests that novel pyridine derivatives hold promise as antimicrobial agents. For instance, a ciprofloxacin-pyridinium salt conjugate (3e ) exhibited potent activity against both Gram-positive (S. aureus) and Gram-negative (K. pneumoniae) bacteria.[9] The rationale behind such hybrid molecules is to combine the established antimicrobial mechanism of ciprofloxacin with the membrane-disrupting properties of quaternary ammonium salts, potentially overcoming resistance mechanisms.
Experimental Protocols
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 103 to 1 x 104 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and the reference drug (e.g., doxorubicin) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test bacteria is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution: The test compounds and a reference antibiotic (e.g., ciprofloxacin) are serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Conclusion
This compound stands out as a highly promising and versatile starting material for the synthesis of novel heterocyclic compounds with significant therapeutic potential. The ability to readily construct fused ring systems, such as thienopyridines and thienopyrimidines, provides access to a chemical space rich in biologically active molecules. The experimental data presented in this guide demonstrates that derivatives originating from synthetic pathways applicable to this compound can exhibit potent anticancer and antimicrobial activities, in some cases exceeding the performance of established drugs. The novelty of these compounds lies not only in their chemical structures but also in their potential to overcome existing drug resistance and to target specific molecular pathways involved in disease. Further exploration of the structure-activity relationships of compounds derived from this scaffold is warranted to optimize their therapeutic properties and to develop new lead candidates for clinical evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. scirp.org [scirp.org]
- 3. scirp.org [scirp.org]
- 4. alliedacademies.org [alliedacademies.org]
- 5. Novel thienopyridine derivatives as specific anti-hepatocellular carcinoma (HCC) agents: synthesis, preliminary structure-activity relationships, and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. op.niscpr.res.in [op.niscpr.res.in]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 2-Ethynyl-3-iodopyridine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the safe disposal of 2-Ethynyl-3-iodopyridine, a halogenated heterocyclic compound. Adherence to these procedures is essential to mitigate risks and ensure compliance with regulatory standards.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat and closed-toe shoes.
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2][3] An eyewash station and safety shower should be readily accessible.[3]
II. Waste Characterization and Segregation
Proper segregation of chemical waste is the first step in ensuring safe and compliant disposal. Due to its chemical structure, this compound waste falls into the category of halogenated organic waste .
Key Considerations for Segregation:
-
Halogenated vs. Non-Halogenated: Never mix halogenated waste with non-halogenated organic solvent waste. The disposal methods for these two streams are different and mixing them can lead to hazardous reactions and increased disposal costs.
-
Solid vs. Liquid: Segregate solid waste (e.g., contaminated filter paper, absorbed spills) from liquid waste.
-
Container Labeling: All waste containers must be clearly and accurately labeled with the full chemical name and a description of the contents.
III. Step-by-Step Disposal Procedures
The recommended disposal route for this compound is through a licensed hazardous waste disposal facility. The primary method for the destruction of halogenated organic compounds is high-temperature incineration.[4]
For Small Quantities of Solid Waste:
-
Absorption: Carefully sweep up or absorb any solid this compound with an inert material such as vermiculite, sand, or cat litter.
-
Containment: Place the absorbed material into a designated, leak-proof, and properly labeled container for halogenated solid waste.
-
Storage: Store the sealed container in a cool, dry, and well-ventilated area away from incompatible materials and sources of ignition, pending collection by a certified waste disposal service.[1]
For Liquid Waste (Solutions):
-
Collection: Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled container for halogenated liquid waste.
-
Storage: Store the container in a secondary containment tray in a designated satellite accumulation area within the laboratory. Ensure the container is kept closed when not in use.
-
Disposal: Arrange for the collection of the waste container by your institution's environmental health and safety (EHS) department or a licensed chemical waste contractor.
Decontamination of Glassware:
-
Rinsing: Rinse contaminated glassware with a suitable organic solvent (e.g., acetone).
-
Rinsate Collection: The solvent rinsate must be collected and disposed of as halogenated liquid waste.
-
Washing: After the initial solvent rinse, the glassware can be washed with soap and water.
IV. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuation and Ventilation: If the spill is large or in a poorly ventilated area, evacuate personnel and increase ventilation.
-
Containment: For small spills, contain the material using an absorbent spill pillow or other suitable absorbent material.
-
Cleanup: Carefully clean up the spill using an inert absorbent. Place all contaminated materials into a sealed container and label it as hazardous waste for disposal.
-
Reporting: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.
V. Experimental Protocols for Chemical Neutralization (for specialized facilities)
While not recommended for standard laboratory settings, chemical neutralization can be employed by specialized waste treatment facilities to reduce the toxicity of iodo-organic compounds. One such method involves the reduction of the iodine to a less harmful iodide.
Example Protocol: Reduction with Sodium Thiosulfate
This protocol is for informational purposes and should only be carried out by trained professionals in a controlled environment.
-
Preparation: Prepare a dilute solution of the iodo-organic waste in a suitable solvent.
-
Reaction: Slowly add a solution of sodium thiosulfate to the waste solution while stirring. The reaction reduces the iodine to iodide.[5]
-
Monitoring: Monitor the reaction to ensure completion.
-
Disposal: The resulting solution, now containing iodide, must still be disposed of as hazardous waste through a licensed facility, as it contains other organic components.
VI. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
